KPT-185
Description
Properties
IUPAC Name |
propan-2-yl (Z)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNGWFLRRRYNIL-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C\N1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KPT-185: A Technical Guide on its Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth examination of KPT-185, a potent and selective small-molecule inhibitor of Exportin 1 (XPO1/CRM1). It details the core mechanism of action, downstream cellular consequences, and quantitative efficacy in various cancer models. The guide includes detailed experimental protocols for key assays and visualizes complex pathways and workflows to facilitate a comprehensive understanding of this compound's role as an anti-cancer agent.
Core Mechanism of Action: Inhibition of XPO1/CRM1
This compound's primary molecular target is Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] XPO1 is a key nuclear transport receptor that facilitates the movement of over 200 cargo proteins, including a majority of tumor suppressor proteins (TSPs) and growth regulatory proteins, from the nucleus to the cytoplasm.[2][3] In many cancer types, XPO1 is overexpressed, which leads to the mislocalization and functional inactivation of these critical anti-cancer proteins, thereby promoting uncontrolled cell proliferation and survival.[2][4]
This compound, a Selective Inhibitor of Nuclear Export (SINE), acts by covalently binding to a specific cysteine residue (Cys528) within the cargo-binding groove of the XPO1 protein. This irreversible binding physically obstructs the association of XPO1 with its cargo proteins, effectively halting their nuclear export. This blockade restores the nuclear localization and function of TSPs, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Downstream Cellular Effects of XPO1 Inhibition
The inhibition of XPO1 by this compound triggers a cascade of events that collectively suppress cancer cell growth and induce programmed cell death.
-
Nuclear Accumulation of TSPs : By blocking their export, this compound forces the nuclear accumulation and subsequent activation of numerous TSPs, including p53, p21, p27, FOXO proteins, and the NF-κB inhibitor, IκB. In cells with wild-type p53, this compound treatment leads to a significant accumulation of p53 exclusively in the nucleus.
-
Cell Cycle Arrest and Apoptosis : The restored nuclear function of TSPs activates downstream pathways that halt the cell cycle and initiate apoptosis. For instance, nuclear p53 activates the transcription of p21, a potent cell cycle inhibitor. This compound has been shown to induce G1 or G2/M phase cell cycle arrest. Apoptosis is induced through both p53-dependent and p53-independent mechanisms, often involving the upregulation of pro-apoptotic proteins like PUMA and BAX.
-
Inhibition of Ribosomal Biogenesis : this compound can impair ribosomal biogenesis, a novel mechanism through which XPO1 inhibition exerts its anti-tumor effects. This repression further contributes to the suppression of the translational machinery required for rapid cancer cell growth.
-
Suppression of Oncogenic Mediators : Treatment with this compound leads to a reduction in the protein levels of key oncogenic drivers such as c-Myc, Cyclin D1, and Bcl-2 family members. Interestingly, this compound also promotes the proteasome-mediated degradation of its own target, XPO1, contributing to a sustained anti-tumor effect.
Quantitative Efficacy Data
This compound has demonstrated potent anti-proliferative and cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various preclinical studies are summarized below.
Table 1: IC50 Values of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) after 72h | Source |
|---|---|---|---|---|
| Z138 | Mantle Cell Lymphoma | Wild-Type | 18 | |
| JVM-2 | Mantle Cell Lymphoma | Wild-Type | 141 | |
| MINO | Mantle Cell Lymphoma | Mutant | 132 | |
| Jeko-1 | Mantle Cell Lymphoma | Mutant | 144 | |
| MOLT-4 | T-cell ALL | Wild-Type | 16 - 395 (range) | |
| Jurkat | T-cell ALL | Mutant | 16 - 395 (range) | |
| CCRF-CEM | T-cell ALL | Wild-Type | 16 - 395 (range) | |
| AML Lines | Acute Myeloid Leukemia | Various | 100 - 500 (range) |
| NHL Lines | Non-Hodgkin's Lymphoma | Various | ~25 (median) | |
Note: The anti-lymphoma effect of this compound was observed to be independent of the p53 mutational status in MCL cells.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the mechanism of action of this compound.
4.1. Cell Viability (MTS/WST-1) Assay
This assay quantifies the anti-proliferative effects of this compound.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a serial dilution of this compound (e.g., 10 nM to 10 µM) or a vehicle control (DMSO). The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition : Following incubation, MTS or WST-1 reagent is added to each well according to the manufacturer's protocol.
-
Incubation and Measurement : Plates are incubated for 1-4 hours at 37°C. The absorbance is then measured using a microplate reader at 450 nm (with a reference wavelength of 650 nm).
-
Data Analysis : The percentage of cell viability relative to the vehicle control is calculated, and IC50 values are determined using non-linear regression analysis.
4.2. Western Blotting for Protein Expression
This technique is used to measure changes in the levels and localization of key proteins.
-
Cell Lysis : Cells treated with this compound and controls are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. For subcellular fractionation, specialized kits are used to separate nuclear and cytoplasmic extracts.
-
Protein Quantification : The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., XPO1, p53, p21, c-Myc, cleaved caspases, actin).
-
Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4.3. Cell Cycle Analysis
This protocol assesses the effect of this compound on cell cycle progression.
-
Cell Treatment and Harvest : Cells are seeded and treated with this compound or vehicle for a defined period (e.g., 48 hours).
-
Fixation : Harvested cells are washed with PBS and fixed, typically in ice-cold 70% ethanol, and stored at -20°C.
-
Staining : Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry : The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis : The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.
Conclusion and Future Directions
This compound has a well-defined mechanism of action centered on the covalent inhibition of the nuclear export protein XPO1/CRM1. By forcing the nuclear retention and subsequent reactivation of tumor suppressor proteins, this compound effectively induces cell cycle arrest and apoptosis across a broad range of cancer cells, often independent of their p53 status. The robust preclinical data have established XPO1 as a valid therapeutic target in oncology. While this compound has been a critical tool for preclinical investigation, its successors, such as Selinexor (KPT-330) and Eltanexor (KPT-8602), have advanced into clinical trials, demonstrating the therapeutic potential of this class of compounds. Future research may focus on overcoming potential resistance mechanisms, such as mutations in the Cys528 residue of XPO1, and exploring synergistic combinations with other anti-cancer agents.
References
KPT-185: A Technical Guide to the Selective CRM1/XPO1 Inhibitor for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of KPT-185, a selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). This compound has emerged as a critical tool compound in cancer research, facilitating the investigation of nuclear-cytoplasmic transport as a therapeutic target. This document details the mechanism of action of this compound, presents its quantitative efficacy across various cancer models, outlines detailed experimental protocols for its evaluation, and provides visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action
This compound is a potent and selective, orally bioavailable small molecule that functions as a Selective Inhibitor of Nuclear Export (SINE).[1] Its primary molecular target is CRM1/XPO1, a key nuclear export protein responsible for the translocation of numerous cargo proteins, including a majority of tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[1][2] In many forms of cancer, CRM1 is overexpressed, leading to the excessive export and subsequent functional inactivation of these critical TSPs, thereby promoting oncogenesis.[1][2]
This compound and other SINE compounds covalently bind to a specific cysteine residue (Cys528) located within the nuclear export signal (NES)-binding groove of CRM1. This irreversible binding physically obstructs the binding of cargo proteins to CRM1, effectively blocking their export from the nucleus. The forced nuclear retention of TSPs, such as p53, p21, and Forkhead box O (FOXO) proteins, restores their tumor-suppressing functions. This leads to the induction of cell cycle arrest, typically at the G1 phase, and ultimately triggers apoptosis in cancer cells.
Quantitative Data Presentation
The anti-proliferative activity of this compound has been evaluated across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency.
Table 1: Anti-proliferative Activity of this compound in Hematological Malignancies
| Cancer Type | Cell Line(s) | IC50 (nM) |
| Non-Hodgkin's Lymphoma (NHL) | Panel of cell lines | ~25 (median) |
| Acute Myeloid Leukemia (AML) | Panel of cell lines (MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, and THP-1) | 100 - 500 |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Panel of cell lines (HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY) | 16 - 395 |
| Multiple Myeloma (MM) | MM.1S, H929, U266, RPMI-8226 | ED50: 5 - 100 |
Table 2: Anti-proliferative Activity of this compound in Solid Tumors
| Cancer Type | Cell Line(s) | IC50 (µM) |
| Breast Cancer | MDA-MB-231 | 0.5 |
| Ovarian Cancer | Panel of cell lines | 0.11 - 0.5 |
| Colon Cancer | LoVo | ~0.5 |
| Colon Cancer | HT29 | 1 - 3 |
| Glioblastoma | 7 patient-derived lines | 0.006 - 0.354 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of its evaluation, the following diagrams are provided in Graphviz DOT language.
Caption: this compound inhibits CRM1/XPO1, leading to nuclear retention of tumor suppressor proteins (TSPs) and growth regulators (GRs), which in turn induces cell cycle arrest and apoptosis.
Caption: A typical experimental workflow for the preclinical evaluation of this compound and its analogs, moving from in vitro characterization to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. The following sections provide step-by-step protocols for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a media-only blank.
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Nuclear Protein Accumulation
This technique is used to detect the increased nuclear levels of CRM1 cargo proteins following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear/Cytoplasmic Fractionation Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Lamin B1 as a nuclear marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Fractionation: Treat cells with this compound. After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the levels of nuclear p53 and p21 in treated versus untreated cells, using Lamin B1 as a loading control for the nuclear fraction.
Conclusion
This compound serves as an invaluable research tool for elucidating the critical role of CRM1/XPO1-mediated nuclear export in cancer biology. Its potent and selective inhibitory activity allows for the precise interrogation of pathways regulated by key tumor suppressor proteins. The data and protocols presented in this guide are intended to facilitate further research into this promising therapeutic strategy and aid in the development of next-generation CRM1/XPO1 inhibitors for clinical applications.
References
KPT-185 and p53 Nuclear Localization: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KPT-185, a selective inhibitor of nuclear export (SINE), with a particular focus on its role in promoting the nuclear localization and activation of the tumor suppressor protein p53. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent and selective, irreversible inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] In many cancer cells, XPO1 is overexpressed, leading to the increased export of various tumor suppressor proteins (TSPs) and growth-regulatory proteins from the nucleus to the cytoplasm.[2][3] This mislocalization results in the functional inactivation of these critical proteins.[2]
This compound covalently binds to a cysteine residue (Cys528) within the cargo-binding groove of XPO1.[1] This irreversible binding blocks the transport of cargo proteins, including the tumor suppressor p53, from the nucleus to the cytoplasm. The forced nuclear retention of p53 leads to its accumulation and subsequent activation, triggering downstream pathways that result in cell cycle arrest and apoptosis in cancer cells. This compound has been shown to induce apoptosis in mantle cell lymphoma (MCL) cells through both p53-dependent and -independent mechanisms.
Data Presentation: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time | Assay Method | Reference(s) |
| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | Not Specified | |
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | 72 hours | WST-1 | |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 - 395 | 72 hours | Not Specified | |
| Mantle Cell Lymphoma (MCL) | Z138 | 18 | Not Specified | Not Specified | |
| Mantle Cell Lymphoma (MCL) | JVM-2 | 141 | Not Specified | Not Specified | |
| Mantle Cell Lymphoma (MCL) | MINO | 132 | Not Specified | Not Specified | |
| Mantle Cell Lymphoma (MCL) | Jeko-1 | 144 | Not Specified | Not Specified | |
| Ovarian Cancer | A2780 and others | 100 - 960 | 72 hours | Cell Viability Assay | |
| Uterine Cancer | Range | 110 - 500 | Not Specified | Not Specified | |
| Breast Cancer | MDA-MB-231 | 500 | Not Specified | Not Specified | |
| Multiple Myeloma (MM) | H929, U266, RPMI-8226 | 20 - 120 | Not Specified | Not Specified |
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the molecular mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
References
KPT-185's Role in Cell Cycle Arrest at G1 Phase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPT-185, a selective inhibitor of nuclear export (SINE), demonstrates potent anti-proliferative effects in a variety of cancer cell lines by inducing cell cycle arrest, primarily at the G1 phase. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-mediated G1 arrest, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways. This compound functions by inhibiting Chromosome Region Maintenance 1 (CRM1 or XPO1), a key nuclear export protein.[1] This inhibition leads to the nuclear accumulation of critical tumor suppressor proteins, which in turn modulate the expression and activity of cell cycle regulatory proteins, ultimately halting cell cycle progression at the G1/S checkpoint.[2]
Core Mechanism of Action: CRM1/XPO1 Inhibition
This compound is a small molecule that covalently binds to a cysteine residue (Cys528) within the cargo-binding groove of CRM1.[1] CRM1 is frequently overexpressed in cancer cells and facilitates the transport of numerous tumor suppressor proteins (TSPs) and growth regulatory proteins from the nucleus to the cytoplasm, leading to their functional inactivation.[1] By blocking CRM1-mediated export, this compound forces the nuclear accumulation and subsequent activation of these TSPs.[1]
A primary consequence of this compound-induced CRM1 inhibition is the nuclear retention and activation of the p53 tumor suppressor protein. In the nucleus, p53 acts as a transcription factor, upregulating the expression of downstream targets, most notably the cyclin-dependent kinase (CDK) inhibitor p21. The p21 protein plays a crucial role in G1 arrest by directly binding to and inhibiting the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes. The inhibition of these CDK complexes prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.
Furthermore, this compound has been shown to decrease the protein levels of key G1 cyclins, such as cyclin D1, and their associated kinases, CDK4 and CDK6, further contributing to the G1 cell cycle arrest.
Quantitative Data
The efficacy of this compound in inducing cell cycle arrest and inhibiting proliferation has been demonstrated across various cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |
| MV4-11, OCI-AML3 | Acute Myeloid Leukemia (AML) | 100-500 | Not Specified | |
| HPB-ALL, Jurkat, etc. | T-cell Acute Lymphoblastic Leukemia | 16-395 | 72 | |
| MM.1S, H929, etc. | Multiple Myeloma (MM) | 5-100 (ED50) | Not Specified | |
| Patient-derived MM | Multiple Myeloma (MM) | 20 (ED50) | Not Specified | |
| NHL cell lines | Non-Hodgkin's Lymphoma | ~25 (median) | Not Specified | |
| GBM neurospheres | Glioblastoma | 6-354 | 120 (5 days) | |
| Lovo | Colon Cancer | ~500 | Not Specified | |
| HT29 | Colon Cancer | 1000-3000 | Not Specified | |
| A375 | Melanoma | Not Specified | Not Specified |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| MOLT-4 | DMSO (control) | 45.3 | 38.2 | 16.5 | |
| MOLT-4 | This compound (30 nM, 24h) | 62.1 | 25.1 | 12.8 | |
| MOLT-4 | This compound (60 nM, 24h) | 68.7 | 19.8 | 11.5 | |
| Jurkat | DMSO (control) | 55.2 | 29.5 | 15.3 | |
| Jurkat | This compound (15 nM, 24h) | 65.4 | 21.3 | 13.3 | |
| Jurkat | This compound (30 nM, 24h) | 72.3 | 15.6 | 12.1 | |
| MM.1S | This compound (24h) | 1.4-fold increase | 4.5-fold decrease | Not Reported | |
| MV4-11 | This compound (30, 60, 120 nM, 24h) | Dose-dependent increase | Dose-dependent decrease | Not Specified | |
| Z138 | This compound (IC50 concentration) | G1 accumulation | Decrease | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Cell Viability Assay
This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2 x 10^5 cells/mL.
-
Treatment: Cells are treated with a range of this compound concentrations (e.g., 10 nM to 10 µM) for specified durations (e.g., 24, 48, or 72 hours).
-
Reagent Addition: A cell proliferation reagent such as WST-1 or Cell Titer-Glo is added to each well according to the manufacturer's protocol.
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader. The IC50 values are then calculated based on the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with this compound at various concentrations and for specific time points.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The DNA histograms are then analyzed using software (e.g., FCS Express) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression Analysis
This method is used to detect and quantify the levels of specific proteins involved in the cell cycle.
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p53, p21, cyclin D1, CDK4, CDK6).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound effectively induces G1 phase cell cycle arrest in a broad range of cancer cell lines through the selective inhibition of CRM1. This leads to the nuclear accumulation of tumor suppressor proteins, particularly p53, and the subsequent upregulation of p21. The resulting inhibition of cyclin-CDK complexes prevents progression into the S phase. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of CRM1 inhibitors like this compound. Further investigation into the synergistic effects of this compound with other anti-cancer agents that target different phases of the cell cycle is warranted.
References
KPT-185's impact on oncogenic signaling pathways
An In-depth Technical Guide on the Impact of KPT-185 on Oncogenic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a first-in-class, potent, and selective inhibitor of the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] Overexpression of XPO1 is a common feature in many malignancies, leading to the mislocalization and functional inactivation of key tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs).[2][3] this compound covalently binds to a critical cysteine residue (Cys528) in the cargo-binding groove of XPO1, effectively blocking the nuclear export of these vital proteins.[3] This forced nuclear retention restores their tumor-suppressive functions, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, its impact on critical oncogenic signaling pathways, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Inhibition of XPO1/CRM1
The primary mechanism of action of this compound is the selective and irreversible covalent modification of the Cys528 residue within the nuclear export signal (NES)-binding groove of the XPO1 protein. This binding event physically obstructs the interaction between XPO1 and the leucine-rich NES of its cargo proteins. Consequently, numerous TSPs and GRPs are sequestered within the nucleus, where they can execute their functions, such as inducing apoptosis, controlling cell cycle progression, and regulating cell growth. Interestingly, this compound not only inhibits XPO1 function but has also been shown to downregulate the protein levels of its target, CRM1, through proteasome-mediated degradation of the this compound-bound CRM1 protein.
Impact on Key Oncogenic Signaling Pathways
By preventing the nuclear export of critical regulatory proteins, this compound modulates several oncogenic signaling pathways.
Activation of the p53 Tumor Suppressor Pathway
In cancer cells with wild-type p53, this compound treatment leads to the nuclear accumulation of p53. This nuclear retention allows p53 to act as a transcription factor, upregulating its target genes, most notably CDKN1A (encoding p21). The p21 protein is a potent cyclin-dependent kinase inhibitor that induces G1 cell cycle arrest. This activation of the p53 pathway is a key mechanism by which this compound exerts its anti-proliferative effects. However, this compound has also demonstrated efficacy in cancer cells with mutant or null p53, indicating the involvement of p53-independent mechanisms. For instance, this compound can induce the pro-apoptotic protein PUMA irrespective of p53 status.
Inhibition of the NF-κB Pro-Survival Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of cell survival and proliferation. Its activity is tightly controlled by the inhibitor of κB (IκB) proteins. In many cancers, NF-κB is constitutively active. This compound treatment forces the nuclear accumulation of IκB, which then binds to and sequesters NF-κB in the nucleus, thereby inhibiting its transcriptional activity and promoting apoptosis.
Downregulation of Proliferation and Survival Factors
Studies in mantle cell lymphoma (MCL) have shown that this compound treatment leads to a reduction in the expression of key oncogenic drivers, including Cyclin D1, c-Myc, and PIM1. Furthermore, this compound has been observed to inhibit the mTOR signaling pathway, as evidenced by decreased phosphorylation of its downstream effectors, S6 ribosomal protein and 4E-BP1. This broad impact on multiple pro-growth pathways underscores the pleiotropic anti-cancer effects of XPO1 inhibition.
Quantitative Data: In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cancer Type | Cell Line(s) | IC50 Range (nM) | Assay Time (hours) | Reference(s) |
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, etc. | 100 - 500 | 72 | |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, MOLT-4, etc. | 16 - 395 | 72 | |
| Mantle Cell Lymphoma (MCL) | Z138, JVM-2, MINO, Jeko-1 | 18 - 144 | 72 | |
| Multiple Myeloma (MM) | H929, U266, RPMI-8226, etc. | 20 - 120 | Not Specified | |
| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | |
| Ovarian Cancer | A2780 and others | 100 - 960 | 72 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound's effects.
Cell Viability Assays
4.1.1 MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound or a vehicle control (e.g., DMSO ≤ 0.1%) and incubate for the desired period (e.g., 72 hours).
-
Add 50 µL of 0.15% MTT solution to each well and incubate for 2 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
4.1.2 MTS/WST-1 Assay
This is another colorimetric assay for assessing cell viability.
-
Principle: In the presence of an electron coupling reagent, MTS or WST-1 is bioreduced by viable cells into a soluble formazan product.
-
Protocol:
-
Seed cells in 96-well plates and treat with this compound as described for the MTT assay.
-
Following the treatment incubation, add the MTS or WST-1 reagent to each well according to the manufacturer's protocol (typically 20 µL).
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450-490 nm using a microplate reader.
-
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Treat cells with this compound for the desired time and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 7.5-10% gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-p53, anti-p21, anti-XPO1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
References
KPT-185: A Technical Guide to a Pioneering Selective Inhibitor of Nuclear Export in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPT-185, a small-molecule inhibitor, has been a pivotal tool in the exploration of therapeutic strategies targeting nuclear export dysregulation in cancer. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It delves into its core mechanism of action as a Selective Inhibitor of Nuclear Export (SINE), detailing its interaction with Exportin 1 (XPO1/CRM1) and the subsequent impact on oncogenic signaling. This document presents quantitative efficacy data, detailed experimental protocols for key assays, and visual diagrams of the critical molecular pathways and experimental workflows to facilitate a deeper understanding of this compound's role in cancer research.
Discovery and Development
This compound was developed by Karyopharm Therapeutics as a pioneering member of the SINE class of compounds.[1] These molecules were rationally designed to target XPO1 (also known as CRM1), a crucial protein responsible for the transport of over 200 cargo proteins, including a majority of tumor suppressor proteins (TSPs) and growth regulatory proteins, from the nucleus to the cytoplasm.[1][2] In many forms of cancer, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these critical anti-cancer proteins, thereby promoting uncontrolled cell growth.[1][2] this compound emerged as a key tool compound from these efforts, demonstrating potent and selective inhibition of XPO1-mediated nuclear export. Although this compound itself possesses poor pharmacokinetic properties, its utility in in-vitro studies was instrumental in validating XPO1 as a therapeutic target and paving the way for the development of orally bioavailable analogs with clinical potential, such as Selinexor (KPT-330).
Core Mechanism of Action
The primary mechanism of action of this compound is the irreversible, covalent modification of a critical cysteine residue (Cys528) located in the nuclear export signal (NES)-binding groove of the XPO1 protein. This binding is achieved through a Michael addition reaction, where an α,β-unsaturated carbonyl group within the this compound structure acts as a Michael acceptor for the thiol group of Cys528. This covalent bond physically obstructs the binding of cargo proteins that contain a leucine-rich NES, thereby halting their transport out of the nucleus.
The functional consequence of this inhibition is the nuclear accumulation and subsequent reactivation of numerous TSPs and growth regulatory proteins, including p53, p21, and FOXO. The restoration of these proteins to their primary site of action in the nucleus triggers a cascade of anti-cancer effects, most notably cell cycle arrest and apoptosis. Interestingly, this compound has also been shown to downregulate the protein levels of its own target, CRM1, which is attributed to the proteasome-mediated degradation of the this compound-bound CRM1 protein. This dual action of inhibiting CRM1 function and promoting its degradation may contribute to the sustained anti-tumor effects observed with this class of compounds.
Data Presentation: In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide spectrum of hematological and solid tumor cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values from various preclinical studies.
Table 1: IC50 Values of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) |
| Z138 | Mantle Cell Lymphoma (MCL) | Wild-type | 18 |
| JVM-2 | Mantle Cell Lymphoma (MCL) | Wild-type | 141 |
| MINO | Mantle Cell Lymphoma (MCL) | Mutant | 132 |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | Mutant | 144 |
| MV4-11 | Acute Myeloid Leukemia (AML) | Not Stated | 100-500 (range) |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | Not Stated | 100-500 (range) |
| OCI/AML3 | Acute Myeloid Leukemia (AML) | Not Stated | 100-500 (range) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Not Stated | 100-500 (range) |
| KG1a | Acute Myeloid Leukemia (AML) | Not Stated | 100-500 (range) |
| THP-1 | Acute Myeloid Leukemia (AML) | Not Stated | 100-500 (range) |
| HPB-ALL | T-cell Acute Lymphoblastic Leukemia | Not Stated | 16-395 (range) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not Stated | 16-395 (range) |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Not Stated | 16-395 (range) |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Not Stated | 16-395 (range) |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia | Not Stated | 16-395 (range) |
| LOUCY | T-cell Acute Lymphoblastic Leukemia | Not Stated | 16-395 (range) |
| NHL Cell Lines | Non-Hodgkin Lymphoma | Not Stated | ~25 (median) |
Table 2: IC50 Values of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Lovo | Colon Cancer | ~500 |
| HT29 | Colon Cancer | 1000-3000 |
| GBM Lines | Glioblastoma | 6-354 (range) |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of preclinical findings. The following sections outline key experimental protocols used in the evaluation of this compound.
Cell Culture and this compound Treatment
-
Cell Line Maintenance : Culture cancer cell lines in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Stock Solution : Prepare a stock solution of this compound in sterile DMSO.
-
Treatment : For experiments, seed cells into appropriate culture vessels. Once adhered (for adherent cell lines), treat with the desired final concentrations of this compound by diluting the stock solution in a complete cell culture medium. A vehicle control (DMSO) should be run in parallel.
Cell Viability Assays (MTS/MTT)
These colorimetric assays are used to assess cell proliferation and viability.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat cells with a serial dilution of this compound or vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition :
-
MTT Assay : Add 50 µL of 0.15% MTT solution to each well and incubate for 2 hours at 37°C. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
MTS Assay : Add MTS reagent to each well according to the manufacturer's protocol.
-
-
Absorbance Measurement : Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assays (Annexin V Staining)
This flow cytometry-based assay identifies apoptotic cells.
-
Cell Treatment : Treat cells with this compound in 6-well plates for the desired time.
-
Cell Collection : Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Staining : Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL. Add fluorescently labeled Annexin V and a viability dye such as Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Immunoblotting (Western Blot)
This technique is used to detect changes in protein expression levels.
-
Cell Lysis : Treat cells with this compound as desired. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Denature equal amounts of protein in Laemmli sample buffer, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunodetection :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
The Selective Inhibitor of Nuclear Export (SINE) KPT-185: A Technical Overview of its Anti-Mantle Cell Lymphoma Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data on KPT-185, a potent and selective inhibitor of Exportin 1 (XPO1/CRM1), and its effects on mantle cell lymphoma (MCL) cells. This document outlines the core mechanism of action, summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanism of Action
This compound is a member of the Selective Inhibitor of Nuclear Export (SINE) class of compounds that function by covalently binding to a cysteine residue (Cys528) within the cargo-binding groove of XPO1.[1][2] XPO1 is a crucial nuclear export protein that is frequently overexpressed in various cancers, including MCL.[3][4] Its primary function is to transport numerous tumor suppressor proteins (TSPs), growth-regulatory proteins, and certain RNAs from the nucleus to the cytoplasm.[5] By blocking this export process, this compound forces the nuclear accumulation and functional reactivation of key TSPs such as p53. This leads to the induction of apoptosis and cell cycle arrest in malignant cells.
This compound's anti-lymphoma effects in MCL are multifaceted, inducing apoptosis through both p53-dependent and p53-independent mechanisms. Furthermore, this compound has been shown to suppress oncogenic mediators like cyclin D1, c-Myc, and PIM1, and to impair ribosomal biogenesis, highlighting its pleiotropic anti-cancer activity.
Quantitative Data Summary
The following tables summarize the in vitro anti-proliferative and pro-apoptotic activity of this compound in various MCL cell lines.
Table 1: In Vitro Anti-Proliferative Activity of this compound in MCL Cell Lines (IC50)
| Cell Line | p53 Status | IC50 (nM) at 72h | Reference(s) |
| Z138 | Wild-type | 18 | |
| Z138 | Wild-type | 35 | |
| JVM-2 | Wild-type | 141 | |
| JVM-2 | Wild-type | 92 | |
| MINO | Mutant | 132 | |
| MINO | Mutant | 96 | |
| Jeko-1 | Mutant | 144 | |
| Jeko-1 | Mutant | 103 |
Table 2: In Vitro Pro-Apoptotic Activity of this compound in MCL Cell Lines (ED50)
| Cell Line | p53 Status | ED50 (nM) at 48h (Annexin V) | Reference(s) |
| Z138 | Wild-type | 62 | |
| JVM-2 | Wild-type | 910 | |
| MINO | Mutant | 665 | |
| Jeko-1 | Mutant | 618 |
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
Cell Lines and Culture
MCL cell lines (Z138, JVM-2, MINO, Jeko-1) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cell lines were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Growth and Viability Assays
-
MTS Assay : To assess cell growth inhibition, MCL cells were plated at a density of 2 x 10^5 cells/mL and treated with varying concentrations of this compound for 72 hours. The effect on cell growth was measured using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay, with absorbance read at 490 nm. The IC50 values were calculated as the concentration of this compound that inhibited cell growth by 50% compared to untreated controls.
-
Trypan Blue Exclusion : Cell proliferation was also determined by the trypan blue exclusion method. Cells were treated with this compound for 72 hours, and the number of viable cells was counted.
-
WST-1 Assay : Cell viability can be evaluated using the cell proliferation reagent WST-1. Cells are seeded in 96-well plates and treated with this compound at various concentrations for 24, 48, and 72 hours. The absorbance is measured at 450 nm with a reference wavelength of 650 nm.
Apoptosis Assays
-
Annexin V Staining : The induction of apoptosis was quantified by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. MCL cells were treated with this compound for 48 hours before staining. The percentage of Annexin V-positive cells was determined to calculate the ED50 value, the concentration at which 50% of the maximal apoptotic effect was observed.
Immunoblotting
To investigate the effect of this compound on protein expression, MCL cells were treated with the compound for specified durations. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., XPO1, p53, cyclin D1, c-Myc, PIM1, Bcl-2 family members). Horseradish peroxidase-conjugated secondary antibodies were used for detection by enhanced chemiluminescence.
Subcellular Fractionation
To determine the localization of proteins, MCL cells treated with this compound were subjected to subcellular fractionation to separate nuclear and cytoplasmic extracts. The levels of specific proteins in each fraction were then analyzed by immunoblotting.
Immunoprecipitation
To assess protein-protein interactions, such as that between XPO1 and p53, whole-cell lysates from this compound-treated cells were subjected to immunoprecipitation. The target protein (e.g., XPO1) was immunoprecipitated using a specific antibody, and the co-precipitated proteins were detected by immunoblotting.
Gene Expression Analysis
TaqMan Low Density Arrays (TLDA) can be used to investigate changes in the expression of p53 target genes following this compound treatment.
Proteomics Analysis
Isobaric tags for relative and absolute quantification (iTRAQ) coupled with two-dimensional liquid chromatography-tandem mass spectrometry can be employed to identify and quantify global protein changes in MCL cells after this compound treatment. This technique is particularly useful for identifying novel pathways affected by the drug, such as ribosomal biogenesis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound in MCL cells and a general workflow for evaluating its in vitro effects.
Caption: Mechanism of action of this compound in MCL cells.
Caption: General experimental workflow for evaluating this compound.
Caption: this compound-mediated activation of p53 signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel selective inhibitors of nuclear export CRM1 antagonists for therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Measuring Cell Viability in Response to KPT-185 Using an MTS Assay
Introduction
KPT-185 is a potent, selective, and irreversible small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] CRM1 is a key nuclear export protein that transports numerous tumor suppressor proteins (TSPs) and growth-regulatory proteins from the nucleus to the cytoplasm.[1][2] In many cancer cells, CRM1 is overexpressed, leading to the functional inactivation of these TSPs.[1] this compound covalently binds to cysteine 528 (Cys528) in the cargo-binding pocket of CRM1, blocking its function. This inhibition leads to the nuclear accumulation and activation of TSPs like p53, which in turn induces cell cycle arrest and apoptosis in cancer cells.
The MTS assay is a robust, colorimetric method used to assess cell viability, proliferation, and cytotoxicity. The principle of the assay is based on the reduction of a tetrazolium compound, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells. This reaction produces a soluble formazan product that is quantified by measuring the absorbance at approximately 490-500 nm. The amount of formazan produced is directly proportional to the number of viable cells in the culture. This application note provides a detailed protocol for evaluating the cytotoxic effects of this compound on cancer cell lines using the MTS assay.
Quantitative Data: In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The table below summarizes reported IC50 values for this compound in various cancer types.
| Cell Line Type | Cancer Type | Reported IC50 (nM) |
| Various Leukemia Lines | Acute Myeloid Leukemia (AML) | 100 - 500 |
| Various NHL Lines | Non-Hodgkin Lymphoma (NHL) | ~25 (median) |
| Various T-ALL Lines | T-cell Acute Lymphoblastic Leukemia | 16 - 395 |
| Z138 | Mantle Cell Lymphoma (MCL) | 18 |
| JVM-2 | Mantle Cell Lymphoma (MCL) | 141 |
| MINO | Mantle Cell Lymphoma (MCL) | 132 |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | 144 |
Experimental Protocols
This section provides a detailed methodology for determining the effect of this compound on cell viability using an MTS assay.
I. Materials and Equipment
-
Reagents:
-
This compound compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microplate reader capable of measuring absorbance at 490-500 nm
-
Multichannel pipette
-
Standard laboratory glassware and plasticware
-
II. Reagent Preparation
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. This compound is soluble in DMSO up to 71 mg/mL.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to one year or -80°C for up to two years.
-
III. Experimental Workflow Diagram
References
Application Notes and Protocols for KPT-185 Annexin V/PI Apoptosis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a potent and selective small-molecule inhibitor of the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] In numerous cancer types, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of key tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs) by exporting them from the nucleus to the cytoplasm.[1][3] this compound covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, effectively blocking this nuclear export.[4] This inhibition leads to the nuclear accumulation and subsequent activation of TSPs such as p53 and FOXO3a, which in turn triggers cell cycle arrest and apoptosis in cancer cells. The induction of apoptosis by this compound can be quantified using the Annexin V/Propidium Iodide (PI) assay, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
This document provides detailed application notes and protocols for assessing this compound-induced apoptosis using the Annexin V/PI flow cytometry assay.
Mechanism of Action of this compound in Apoptosis Induction
This compound's primary mechanism for inducing apoptosis is through the inhibition of XPO1-mediated nuclear export. This leads to:
-
Nuclear Accumulation of Tumor Suppressor Proteins: By trapping TSPs like p53 in the nucleus, this compound allows them to initiate downstream signaling cascades that promote apoptosis.
-
P53-Dependent Apoptosis: In cells with wild-type p53, nuclear-accumulated p53 can transcriptionally activate pro-apoptotic genes.
-
P53-Independent Apoptosis: this compound can also induce apoptosis in cells with mutant or deficient p53. This is achieved through the nuclear retention of other TSPs, such as FOXO3a, which can also promote the expression of pro-apoptotic genes.
-
Ribosomal Biogenesis Stress: this compound has been shown to impair ribosomal biogenesis, a process partially dependent on CRM1, which can trigger "ribosomal stress" and lead to apoptosis.
Quantitative Data on this compound Induced Apoptosis
The pro-apoptotic effects of this compound have been demonstrated across various cancer cell lines. The following tables summarize key quantitative data from representative studies.
| Cell Line | Cancer Type | p53 Status | This compound Concentration | Incubation Time | % Apoptotic Cells (Annexin V+) | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | Wild-Type | 150 nM | 72 hours | ~50% | |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 90 nM | 72 hours | ~50% | |
| MV4;11 | Acute Myeloid Leukemia | Wild-Type | 85 nM | 72 hours | ~50% | |
| MV4-11 | Acute Myeloid Leukemia | Wild-Type | 30 nM | 24 hours | Increased Annexin V staining | |
| MV4-11 | Acute Myeloid Leukemia | Wild-Type | 60 nM | 24 hours | Increased Annexin V staining | |
| MV4-11 | Acute Myeloid Leukemia | Wild-Type | 120 nM | 24 hours | Increased Annexin V staining | |
| A2780 | Ovarian Cancer | Not Specified | Not Specified | 24 hours | 13.9% | |
| A2780 | Ovarian Cancer | Not Specified | Not Specified | 48 hours | 49.6% | |
| A2780 | Ovarian Cancer | Not Specified | Not Specified | 72 hours | 60% |
Table 1: Percentage of Apoptotic Cells Following this compound Treatment in Various Cancer Cell Lines. This table illustrates the dose- and time-dependent increase in apoptosis induced by this compound as measured by Annexin V positivity.
| Cell Line | Cancer Type | p53 Status | ED50 for Apoptosis (nM) | Reference |
| Z138 | Mantle Cell Lymphoma | Wild-Type | 62 | |
| MINO | Mantle Cell Lymphoma | Mutant | 67 | |
| Jeko-1 | Mantle Cell Lymphoma | Mutant | 618 | |
| JVM-2 | Mantle Cell Lymphoma | Wild-Type | 910 |
Table 2: Half-Maximal Effective Dose (ED50) of this compound for Apoptosis Induction in Mantle Cell Lymphoma Cell Lines. This table presents the concentration of this compound required to induce apoptosis in 50% of the cell population after 72 hours of treatment.
Experimental Protocols
Principle of the Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE, or APC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. In late-stage apoptosis or necrosis, the cell membrane's integrity is compromised, allowing PI to enter and stain the nucleus. This dual-staining method allows for the differentiation of four cell populations via flow cytometry:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Protocol: this compound Treatment and Annexin V/PI Staining
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-fluorochrome conjugate (e.g., FITC, PE)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight if applicable.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., based on predetermined IC50 values) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Harvesting:
-
Suspension cells: Transfer the cells from each well into individual flow cytometry tubes.
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells) into a flow cytometry tube. Gently wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspensions at a low speed (e.g., 300-500 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new flow cytometry tube.
-
Add 5 µL of the Annexin V-fluorochrome conjugate and 5 µL of the PI staining solution. The exact volumes may vary depending on the manufacturer's instructions.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
Caption: this compound inhibits XPO1, leading to nuclear retention of TSPs and apoptosis.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Quadrant analysis of Annexin V/PI flow cytometry results.
References
- 1. benchchem.com [benchchem.com]
- 2. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
KPT-185 and Cell Cycle Analysis: A Detailed Protocol for Researchers
Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing cell cycle analysis of cells treated with KPT-185 using flow cytometry. This compound is a potent and selective inhibitor of the nuclear export protein Exportin 1 (XPO1/CRM1), which plays a critical role in transporting over 200 cargo proteins, including numerous tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[1] In many cancers, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these TSPs, thereby promoting uncontrolled cell proliferation.[1] this compound blocks this aberrant nuclear export, leading to the nuclear accumulation and activation of TSPs, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1][2]
The following protocol details the use of propidium iodide (PI) staining and flow cytometry to quantify the effects of this compound on cell cycle distribution.
Quantitative Data Summary
The effect of this compound on cell cycle distribution can vary depending on the cell line, concentration of the compound, and duration of treatment. Below is a summary of reported effects in various cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Cell Cycle Effect |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 30 and 60 nM | 24 hours | G1 phase arrest (increase from 54% to 81% in G1) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 15 and 30 nM | 24 hours | G1 phase arrest |
| MV4-11 | Acute Myeloid Leukemia | 30, 60, and 120 nM | 24 hours | Arrest at G1 and S phases |
| BxPC-3 | Pancreatic Cancer | 75 and 100 nM | 72 hours | G2/M phase arrest |
| Mantle Cell Lymphoma (MCL) | Mantle Cell Lymphoma | 18 - 144 nM | Not Specified | G1 phase accumulation |
| Human Fibrosarcoma (HT1080) | Fibrosarcoma | 13 nM | Not Specified | Reduction in S-phase, increase in G2/M |
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the procedure for analyzing the DNA content of this compound-treated cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Appropriate cell culture medium and supplements
-
Phosphate Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI)/RNase A Staining Solution
-
Flow cytometer
-
12 x 75 mm polystyrene tubes (or similar)
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of harvesting.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium, wash the cells once with PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension Cells: Collect the cells directly into a conical tube.
-
Centrifuge the cell suspension at approximately 200-300 x g for 5 minutes. Discard the supernatant.
-
-
Washing:
-
Wash the cell pellet by resuspending in 5 mL of cold PBS and centrifuging at 200 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant. Repeat the wash step at least once.
-
-
Fixation:
-
Thoroughly resuspend the cell pellet in 0.5 mL of cold PBS to ensure a single-cell suspension.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise. This step is critical to prevent cell clumping.
-
Incubate the cells in 70% ethanol for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Decant the supernatant carefully, as the pellet may be loose.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer. If cell clumps are present, filter the sample through a nylon mesh.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FCS Express) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound, a selective inhibitor of XPO1/CRM1.
Caption: Experimental workflow for this compound cell cycle analysis by flow cytometry.
References
Application Note: Western Blotting for Monitoring the Effects of KPT-185 Treatment in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction KPT-185 is a potent and selective small-molecule inhibitor of Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] XPO1 is a key nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs), growth regulators, and oncoproteins from the nucleus to the cytoplasm.[2][3] By blocking XPO1, this compound forces the nuclear accumulation and functional activation of TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[1] Western blotting is an essential immunodetection technique used to analyze protein expression and is a fundamental method for confirming the molecular effects of this compound treatment. This application note provides a detailed protocol for performing Western blot analysis on cells treated with this compound to monitor changes in key protein targets.
Mechanism of Action: this compound Signaling Pathway
This compound covalently binds to XPO1, inhibiting its function. This leads to the nuclear retention of various XPO1 cargo proteins, including tumor suppressors like p53 and IκB. The nuclear accumulation of p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest. Concurrently, the nuclear sequestration of IκB prevents the activation of the pro-survival NF-κB pathway. The combined effects of activating tumor suppressor pathways and inhibiting oncogenic signaling culminate in apoptosis, marked by the cleavage of proteins like PARP and Caspase-3.
Caption: this compound inhibits XPO1, causing nuclear accumulation of TSPs and leading to apoptosis.
Experimental Protocols
This protocol outlines the key steps from cell treatment to blot analysis.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment.
-
Drug Treatment:
-
Allow cells to adhere overnight after seeding.
-
Treat cells with the desired concentrations of this compound. Effective concentrations typically range from 20 nM to 1 µM. A vehicle control (e.g., DMSO) must be run in parallel.
-
Incubate for a specified duration, commonly between 4 and 24 hours, to observe changes in protein expression or apoptosis markers.
-
Cell Lysate Preparation
-
Harvesting Cells:
-
Adherent Cells: Place the culture dish on ice and wash the cells twice with ice-cold PBS. Aspirate the PBS completely.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 5 min at 2500 x g), discard the supernatant, and wash the pellet with ice-cold PBS.
-
-
Lysis:
-
Add ice-cold lysis buffer (e.g., RIPA or NP-40 buffer) supplemented with freshly added protease and phosphatase inhibitors. A common volume is 1 mL of buffer per 10^7 cells.
-
For adherent cells, use a cell scraper to collect the cells in the lysis buffer.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization:
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Sonicate the lysate briefly on ice to shear DNA and increase protein yield.
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000-16,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is your whole-cell lysate.
Protein Concentration Measurement
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA Protein Assay.
-
Based on the concentrations, calculate the volume of lysate needed to load equal amounts of protein for each sample. A typical loading amount is 10-50 µg per lane.
Sample Preparation for SDS-PAGE
-
To the calculated volume of lysate, add an appropriate volume of Laemmli sample buffer (e.g., 4X or 6X).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading them onto the gel.
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. The gel percentage should be chosen based on the molecular weight of the target protein(s) (e.g., 7.5-10% for the ~123 kDa XPO1 protein). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A typical transfer is run for 1-2 hours at 100 V.
Immunoblotting
-
Blocking: After transfer, block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody ( diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
Detection
-
Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Data Presentation
Table 1: Reagent and Buffer Compositions
| Buffer/Reagent | Components |
| RIPA Lysis Buffer | 25mM Tris-HCl (pH 7.5), 150mM NaCl, 1% NP-40, 1mM EDTA (pH 8.0) |
| Inhibitors (Freshly Added) | 1 mM PMSF, 1 mM Na3VO4, 1X Protease Inhibitor Cocktail |
| 4X Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 0.02% Bromophenol Blue, 10% β-mercaptoethanol |
| Tris-Glycine Running Buffer | 25 mM Tris, 192 mM Glycine, 0.1% SDS |
| Transfer Buffer | 25 mM Tris, 192 mM Glycine, 20% Methanol |
| TBST (Wash Buffer) | 10 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.05-0.1% Tween 20 |
| Blocking Buffer | 5% Non-fat Dry Milk or 5% BSA in TBST |
Table 2: Target Proteins and Western Blot Parameters
| Target Protein | Approx. MW (kDa) | Function / Role | Expected Change with this compound | Suggested Ab Dilution |
| XPO1 (CRM1) | ~123 | Drug Target, Nuclear Exporter | Decrease | 1:1000 |
| p53 | ~53 | Tumor Suppressor | Increase / Nuclear Accumulation | 1:1000 |
| p21 | ~21 | Cell Cycle Inhibitor | Increase | 1:1000 |
| IκBα | ~37 | NF-κB Inhibitor | Nuclear Accumulation | 1:1000 |
| Cleaved PARP | ~89 | Apoptosis Marker | Increase | 1:1000 |
| Cleaved Caspase-3 | ~17/19 | Apoptosis Executioner | Increase | 1:1000 |
| c-Myc | ~62 | Oncoprotein | Decrease | 1:1000 |
| Mcl-1 | ~40 | Anti-apoptotic Protein | Decrease | 1:1000 |
| GAPDH / β-Actin | ~37 / ~42 | Loading Control | No Change | 1:1000 - 1:5000 |
Mandatory Visualization: Experimental Workflow
Caption: Workflow for Western blot analysis of this compound treated cells.
References
Application Notes and Protocols for Immunofluorescence Analysis of Protein Localization Following KPT-185 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a potent and selective, irreversible inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] By covalently binding to cysteine 528 in the cargo-binding pocket of XPO1, this compound effectively blocks the transport of a wide range of cargo proteins, including numerous tumor suppressor and growth-regulatory proteins, from the nucleus to the cytoplasm.[1] This inhibition of nuclear export leads to the nuclear accumulation and subsequent activation of these key proteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1] Immunofluorescence microscopy is a critical technique to visualize and quantify the subcellular redistribution of these cargo proteins in response to this compound treatment. This document provides a detailed protocol for this application.
Mechanism of Action of this compound
This compound functions as a Selective Inhibitor of Nuclear Export (SINE). Its primary molecular target is XPO1, a karyopherin that facilitates the transport of proteins and RNA molecules containing a nuclear export signal (NES) from the nucleus to the cytoplasm.[1][2] In many cancer types, XPO1 is overexpressed, leading to the excessive export and cytoplasmic inactivation of tumor suppressor proteins. This compound's mechanism involves the formation of a covalent bond with Cys528 within the NES-binding groove of XPO1, which physically obstructs the binding of cargo proteins and prevents their export. This leads to the forced nuclear retention of key tumor suppressors like p53, ultimately promoting anti-tumor responses.
Data Presentation: Efficacy of this compound
The following table summarizes the effective concentrations of this compound in various cancer cell lines, providing a reference for designing protein localization experiments.
| Cell Line Type | IC50 for Cell Proliferation | Effective Concentration for Nuclear Localization | Reference Cargo Protein | Citation(s) |
| Acute Myeloid Leukemia (AML) | 100 nM - 500 nM | 100 nM | NPMc+ (mutant) | |
| Non-Hodgkin Lymphoma (NHL) | ~25 nM | Not explicitly stated | General cargo proteins | |
| Mantle Cell Lymphoma (MCL) | 16 nM - 395 nM | 160 nM | p53 | |
| Triple-Negative Breast Cancer | Not explicitly stated | Not explicitly stated | Survivin |
Experimental Protocol: Immunofluorescence for Protein Localization
This protocol provides a general framework for examining the nuclear retention of a cargo protein of interest following this compound treatment. Optimization may be required for specific cell types and antibodies.
Materials:
-
Cell Culture: Appropriate cell line, complete culture medium, sterile culture plates or coverslips.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Fixation: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol.
-
Permeabilization: 0.1-0.5% Triton X-100 in PBS.
-
Blocking: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS.
-
Primary Antibody: Specific to the cargo protein of interest.
-
Secondary Antibody: Fluorescently-conjugated antibody against the host species of the primary antibody.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Mounting Medium: Anti-fade mounting medium.
-
Microscope: Fluorescence or confocal microscope.
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at an appropriate density to achieve 50-70% confluency at the time of treatment. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound (refer to the table above for guidance) or a vehicle control (e.g., DMSO). The incubation time can range from a few hours to 24 hours, depending on the specific protein and cellular context.
-
Fixation:
-
PFA Fixation: Gently wash the cells twice with PBS. Fix with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Methanol Fixation: Gently wash the cells twice with PBS. Fix with ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access nuclear proteins.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with a blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking solution according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in the blocking solution. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with a nuclear stain (e.g., DAPI or Hoechst) for 5-10 minutes at room temperature.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the slides using a fluorescence or confocal microscope. Capture images of both the protein of interest and the nucleus. The nuclear accumulation of the target protein should be evident in this compound-treated cells compared to the control group.
Visualization of this compound Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows described.
References
Application Notes and Protocols for KPT-185 Stock Solution Preparation in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
KPT-185 is a potent, selective, and irreversible small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2][3] XPO1 is a crucial nuclear export protein that transports a wide range of cargo proteins, including numerous tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[1][3] In many cancer cells, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these critical TSPs. This compound covalently binds to a cysteine residue (Cys528) within the cargo-binding site of XPO1, effectively blocking its function. This inhibition leads to the nuclear accumulation and subsequent activation of TSPs, which can trigger cell cycle arrest and apoptosis in cancerous cells.
Given its mechanism of action, this compound is a valuable tool for cancer research. Accurate and reproducible experimental results hinge on the correct preparation and handling of this compound stock solutions. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent for in vitro research applications.
Physicochemical and Solubility Data
Proper preparation of this compound stock solutions is critical for experimental success. The following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Weight | 355.31 g/mol | |
| Chemical Formula | C₁₆H₁₆F₃N₃O₃ | |
| CAS Number | 1333151-73-7 | |
| Appearance | White to off-white solid | |
| Solubility | DMSO: Varies by source, from 15 mg/mL (42.2 mM) to 71 mg/mL (199.8 mM). It is advisable to use fresh, anhydrous DMSO. Ethanol: Soluble (e.g., ≥25.2 mg/mL). Water: Insoluble. |
Experimental Protocols
This section provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO. This concentration is commonly used for subsequent dilutions into cell culture media for various assays.
Materials and Equipment:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparing a 10 mM this compound Stock Solution (1 mL)
-
Preparation: Before starting, ensure all equipment is clean, and the balance is calibrated. Perform all steps in a chemical fume hood.
-
Weighing this compound: Carefully weigh out 3.55 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.
-
Adding DMSO: Using a calibrated micropipette, add 1 mL of fresh, anhydrous, high-purity DMSO to the vial containing the this compound powder. Moisture in DMSO can significantly reduce the solubility of this compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound. If complete dissolution is not achieved, gentle warming of the tube to 37°C or brief sonication in an ultrasonic bath can be used to aid solubility. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber or foil-wrapped) tubes.
-
Long-Term Storage: Store the aliquots at -80°C for long-term stability (up to one year or more). For short-term storage (up to one month), -20°C is acceptable. Always record the concentration and preparation date on each vial.
Safety Precautions:
-
This compound is a potent bioactive compound. Handle with care, avoiding inhalation of dust and contact with skin and eyes.
-
DMSO is a powerful solvent that can facilitate the absorption of substances through the skin. Always wear appropriate PPE, including gloves, when handling DMSO and this compound solutions.
-
Work in a well-ventilated area, preferably a chemical fume hood.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
This compound Mechanism of Action: Inhibition of XPO1 Signaling Pathway
This diagram illustrates the core mechanism by which this compound exerts its anti-cancer effects.
Caption: this compound inhibits XPO1, causing nuclear retention of TSPs.
References
Determining the IC50 of KPT-185 in Non-Small Cell Lung Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of KPT-185 in non-small cell lung cancer (NSCLC) cell lines. This compound is a selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] By blocking the nuclear export of tumor suppressor proteins (TSPs), this compound induces their nuclear accumulation, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] This mechanism of action has shown efficacy in various cancer types, including NSCLC, even in cell lines resistant to other targeted therapies.[3]
Data Presentation: In Vitro Efficacy of this compound in NSCLC Cell Lines
The following table summarizes the reported IC50 values of this compound in a panel of human NSCLC cell lines after 72 hours of treatment. This data highlights the potent anti-proliferative activity of this compound across different NSCLC subtypes, including those with resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).
| Cell Line | Molecular Subtype/Characteristics | This compound IC50 (nM) at 72h |
| H1975 | EGFR L858R and T790M mutations (EGFR-TKI resistant) | 28.3 |
| H1650GR | EGFR exon 19 deletion (Gefitinib resistant) | 1.3 |
| HCC827 | EGFR exon 19 deletion (EGFR-TKI sensitive) | 21.7 |
| A549 | KRAS mutation, wild-type EGFR | 46.0 |
| H1299 | p53-null | Not specified in the primary source |
| H460 | KRAS mutation | Not specified in the primary source |
Data synthesized from a study on the antitumor effects of this compound in NSCLC cell lines.
Signaling Pathway of this compound in NSCLC
This compound's primary molecular target is the nuclear export protein XPO1. In many cancer cells, XPO1 is overexpressed, leading to the increased export of TSPs from the nucleus to the cytoplasm, where they are subsequently degraded or inactivated. This compound covalently binds to cysteine 528 in the cargo-binding pocket of XPO1, which blocks the binding of cargo proteins and effectively inhibits their nuclear export. This forced nuclear retention of TSPs, such as p53 and IκB-α, restores their tumor-suppressive functions. The accumulation of these proteins in the nucleus leads to the induction of cell cycle arrest, primarily at the G1/S checkpoint, and ultimately triggers apoptosis through the activation of caspases.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound in NSCLC cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used and reliable method for assessing cell viability.
Materials:
-
NSCLC cell lines (e.g., A549, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture NSCLC cells to approximately 80% confluency.
-
Trypsinize the cells and resuspend them in fresh complete culture medium.
-
Perform a cell count and adjust the cell suspension to a density of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM. It is advisable to use a two-fold or three-fold dilution series.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
After the 24-hour incubation for cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound in NSCLC cell lines.
References
Application Notes and Protocols for the Utilization of CRM1/XPO1 Inhibitors in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of Selective Inhibitor of Nuclear Export (SINE) compounds, specifically focusing on the preclinical tool compound KPT-185 and its orally bioavailable analogs, in mouse xenograft models. These compounds are potent inhibitors of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] Overexpression of XPO1 is a common feature in many cancers, where it facilitates the transport of tumor suppressor proteins (TSPs) and growth regulatory proteins from the nucleus to the cytoplasm, leading to their functional inactivation.[1][2] SINE compounds, including this compound, covalently bind to a critical cysteine residue (Cys528) in the cargo-binding groove of XPO1, effectively blocking this nuclear export process.[1] This blockade results in the nuclear accumulation and reactivation of TSPs, ultimately triggering cell cycle arrest and apoptosis in malignant cells.
While this compound is a valuable tool for in vitro studies, its unfavorable pharmacokinetic properties limit its in vivo applications. Consequently, this guide will also focus on its orally bioavailable analogs, such as KPT-276 and Selinexor (KPT-330), which are more suitable for preclinical xenograft studies.
Mechanism of Action
This compound and its analogs function by irreversibly inhibiting XPO1-mediated nuclear export. This inhibition leads to the nuclear retention of key tumor suppressor proteins like p53, p21, and the inhibitor of NF-κB (IκB). The nuclear accumulation of these proteins restores their anti-cancer functions, inducing cell cycle arrest, primarily at the G1 phase, and promoting apoptosis. Furthermore, XPO1 inhibition can also lead to the downregulation of oncoproteins such as c-Myc and Cyclin D1.
Data Presentation: In Vivo Efficacy of this compound Analogs
The following tables summarize the quantitative data from preclinical studies of this compound analogs in various mouse xenograft models.
Table 1: In Vivo Efficacy of Selinexor (KPT-330)
| Cancer Model | Mouse Strain | Dosage and Schedule | Key Findings | Reference |
|---|---|---|---|---|
| Ovarian Cancer (Orthotopic) | Not Specified | 10, 20, and 30 mg/kg | Dose-finding study |
| Glioblastoma (PDX) | Not Specified | Not Specified | Demonstrated pharmacodynamic efficacy, suppressed tumor growth, and prolonged survival. | |
Table 2: In Vivo Efficacy of KPT-276
| Cancer Model | Mouse Strain | Dosage and Schedule | Key Findings | Reference |
|---|---|---|---|---|
| Non-Small Cell Lung Cancer (H1975 Xenograft) | NOD-SCID | 100 mg/kg, oral, 3 times/week for 3 weeks | Significantly inhibited tumor growth; well-tolerated with less than 10% body weight loss. |
| Glioblastoma (PDX) | Not Specified | Not Specified | Showed pharmacodynamic efficacy, suppressed tumor growth, and prolonged animal survival. | |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
This protocol provides a comprehensive framework for conducting an in vivo efficacy study of a this compound analog in a subcutaneous xenograft mouse model.
Materials:
-
Animals: 6-8 week old immunodeficient mice (e.g., athymic nude or NOD-SCID).
-
Cells: Cancer cell line of interest, cultured under standard conditions.
-
Reagents: Sterile PBS, Matrigel (optional), this compound analog (e.g., Selinexor, KPT-276), appropriate vehicle for administration.
-
Equipment: Laminar flow hood, incubator, centrifuge, syringes, oral gavage needles, calipers, animal balance.
Procedure:
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line in the recommended medium until they reach 80-90% confluency.
-
On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and perform a cell count.
-
Resuspend the cells in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 0.5-2 million cells per 100-200 µL). Keep the cell suspension on ice.
-
-
Subcutaneous Tumor Implantation:
-
Anesthetize the mice according to institutional guidelines.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (2-3 times per week) using calipers. Calculate the volume using the formula: (Length x Width²) / 2.
-
Once tumors reach the desired size, randomize the mice into treatment and control (vehicle) groups, ensuring a similar average tumor volume across all groups.
-
-
Drug Preparation and Administration:
-
Prepare a fresh formulation of the this compound analog in the appropriate vehicle. For example, Selinexor can be reconstituted in a solution of 0.6% Pluronic F-68 and 0.6% PVP K-29/32 in sterile water.
-
Administer the drug or vehicle to the respective groups via the predetermined route (e.g., oral gavage) and schedule.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor growth and mouse body weight throughout the study.
-
Observe the animals for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
The study can be concluded when tumors in the control group reach a predetermined size or after a defined treatment period.
-
At the endpoint, euthanize the mice, excise the tumors, and record the final tumor weight.
-
Protocol 2: Western Blot Analysis for Pharmacodynamic Markers
This protocol is for assessing protein expression changes in tumor lysates to validate target engagement.
Procedure:
-
Protein Extraction:
-
Excise tumors from treated and control mice and snap-freeze them in liquid nitrogen.
-
Homogenize the tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., CRM1, p53, p21, cleaved caspases) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 3: Immunohistochemistry (IHC)
IHC can be used to visualize the subcellular localization of proteins within the tumor tissue.
Procedure:
-
Tissue Preparation:
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (4-5 µm) and mount them on slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heat.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody against the protein of interest (e.g., p53) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB and counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate and mount the slides.
-
Examine the slides under a microscope to assess the intensity and localization of the staining. An increase in nuclear p53 staining in the treated group would indicate successful target engagement.
-
Conclusion
The SINE compounds, particularly the orally bioavailable analogs of this compound, represent a promising class of anti-cancer agents. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively design and execute preclinical studies in mouse xenograft models to evaluate the efficacy and mechanism of action of these XPO1 inhibitors. Diligent monitoring for both anti-tumor activity and potential toxicity is crucial for the successful translation of these findings.
References
KPT-185 Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of KPT-185, a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). This document includes a summary of its mechanism of action, effective dosages in various cancer cell lines, and detailed protocols for key experimental assays.
Introduction to this compound
This compound is a first-in-class, orally bioavailable small molecule that functions as a Selective Inhibitor of Nuclear Export (SINE).[1] Its primary molecular target is XPO1, a karyopherin responsible for the transport of numerous tumor suppressor proteins (TSPs), growth regulators, and oncoproteins from the nucleus to the cytoplasm.[1][2] In many cancer cells, XPO1 is overexpressed, leading to the cytoplasmic mislocalization and functional inactivation of these critical proteins.[1] this compound covalently binds to cysteine 528 (Cys528) in the cargo-binding groove of XPO1, which blocks the nuclear export of its cargo proteins.[2] This forced nuclear retention and subsequent activation of TSPs, such as p53, leads to cell cycle arrest and apoptosis in a variety of cancer cell types.
Mechanism of Action of this compound
The primary mechanism of this compound involves the inhibition of XPO1, which leads to the nuclear accumulation of tumor suppressor proteins and other cell cycle regulators. This nuclear retention triggers downstream signaling pathways that ultimately result in cell cycle arrest and apoptosis.
Caption: this compound inhibits XPO1/CRM1, leading to nuclear retention of Tumor Suppressor Proteins (TSPs) and Growth Regulatory Proteins (GRPs), which in turn triggers apoptosis and cell cycle arrest.
Data Presentation: this compound Effective Dosages
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines. The following table summarizes reported IC50 values to provide a reference for designing in vitro experiments.
| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time (hours) | Assay Method |
| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | Not Specified |
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | 72 | WST-1 |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 - 395 | 72 | Not Specified |
| Mantle Cell Lymphoma (MCL) | Z138 | 18 | 72 | MTS |
| JVM-2 | 141 | 72 | MTS | |
| MINO | 132 | 72 | MTS | |
| Jeko-1 | 144 | 72 | MTS | |
| Ovarian Cancer | A2780 and others | 100 - 960 | 72 | Cell Viability Assay |
| Uterine Cancer | Panel of uterine cancer cell lines | 110 - 500 | 72 | Cell Viability Assay |
| Breast Cancer | MDA-MB-231 | 500 | 72 | Cell Viability Assay |
| Melanoma | Panel of human melanoma cell lines | 50 - 591.6 | 72 | Not Specified |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution typically prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Sterile cell culture flasks, plates, and other consumables
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Maintain cells in the exponential growth phase. For experiments, cells are typically seeded when they are 70-80% confluent.
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry).
-
Allow cells to adhere overnight (for adherent cell lines).
-
Remove the existing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). The final DMSO concentration should be kept constant across all conditions and should not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assays
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells into a purple formazan product.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Principle: This colorimetric assay uses a water-soluble tetrazolium salt (WST-1) that is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
After the desired incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm (reference wavelength, 650 nm) using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Treat cells with the desired concentrations of this compound in 6-well plates.
-
Harvest both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Protocol:
-
Plate cells and treat with this compound for the desired duration.
-
Harvest cells by trypsinization (adherent) or centrifugation (suspension).
-
Wash the cell pellet with PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C.
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms.
Western Blotting
Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with this compound, this technique can be used to assess changes in the expression and localization of proteins such as CRM1, p53, c-Myc, and Cyclin D1.
Caption: General workflow for Western blotting.
Protocol:
-
Treat cells with this compound as desired.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., CRM1, p53, c-Myc, Cyclin D1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
Application Notes and Protocols for Establishing a KPT-185 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a potent and selective small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] CRM1 mediates the nuclear export of numerous tumor suppressor proteins (TSPs) and growth-regulatory proteins.[1][2] By blocking CRM1, this compound leads to the nuclear accumulation and functional activation of these TSPs, resulting in cell cycle arrest and apoptosis in cancer cells.[1][2] However, the development of resistance to this compound and its analogs like selinexor (KPT-330) poses a significant clinical challenge.
These application notes provide a detailed protocol for establishing a this compound resistant cell line in vitro. This model is an invaluable tool for investigating the molecular mechanisms of resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome resistance.
Data Presentation
The development of resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. The following table summarizes typical quantitative data comparing parental (sensitive) and this compound resistant cancer cell lines.
| Cell Line Type | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| Human Fibrosarcoma (HT1080) | ~25 | >2500 | >100 | |
| Acute Myeloid Leukemia (AML Panel) | 100 - 500 | Not Specified | Not Specified | |
| Non-Hodgkin Lymphoma (NHL Panel) | ~25 (median) | Not Specified | Not Specified | |
| Ovarian Cancer (A2780, p53 WT) | 130 | Not Specified | Not Specified | |
| Ovarian Cancer (OVCAR3, p53 mutated) | 110 | Not Specified | Not Specified | |
| Ovarian Cancer (SKOV3, p53 null) | 260 | Not Specified | Not Specified |
Mechanism of Action and Resistance
This compound covalently binds to a cysteine residue (Cys528) within the cargo-binding pocket of XPO1, which blocks the nuclear export of its cargo proteins. This forced nuclear retention of TSPs, such as p53 and p21, induces apoptosis and cell cycle arrest.
Acquired resistance to this compound is often not due to mutations in the XPO1 gene at the drug-binding site. Instead, resistance mechanisms typically involve alterations in downstream signaling pathways that allow cancer cells to bypass the pro-apoptotic signals induced by nuclear TSP accumulation.
Figure 1: Mechanism of action of this compound.
Experimental Protocols
I. Establishing a this compound Resistant Cell Line
This protocol outlines the generation of a resistant cell line through continuous exposure to gradually increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest (e.g., HT1080)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Standard cell culture equipment
Protocol:
-
Determine Initial this compound Concentration:
-
Perform a dose-response assay (e.g., MTT or WST-1 assay) to determine the IC50 of this compound for the parental cell line.
-
The initial concentration for inducing resistance should be at a sub-lethal dose, typically the IC10-IC20 (concentration that inhibits 10-20% of cell growth). For some cell lines, starting at half the IC50 is also a common practice. For HT1080 cells, an initial concentration of 5 nM has been used.
-
-
Initiate Continuous Exposure:
-
Culture the parental cells in the complete medium containing the determined initial concentration of this compound.
-
Initially, significant cell death may be observed. Monitor the cells daily and change the medium with fresh drug-containing medium every 3-4 days.
-
-
Gradual Dose Escalation:
-
Once the cells resume a stable growth rate and reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.
-
After 2-3 passages at a stable growth rate, increase the concentration of this compound by approximately 1.5 to 2-fold.
-
Repeat this cycle of gradual dose escalation. This is a prolonged process that can take several months. For example, generating the resistant HT1080 cell line took approximately 10 months.
-
-
Cryopreservation:
-
It is crucial to cryopreserve vials of cells at each new concentration level as a backup.
-
-
Establishment of the Resistant Line:
-
The cell line is considered resistant when it can proliferate steadily in a high concentration of this compound (e.g., >100-fold the initial IC50).
-
-
Maintenance of the Resistant Phenotype:
-
To maintain the resistant phenotype, the resistant cell line should be continuously cultured in the presence of the final selection concentration of this compound.
-
Figure 2: Workflow for establishing a this compound resistant cell line.
II. Confirmation of Resistance: Cell Viability Assay (WST-1)
This assay is used to determine the IC50 values and confirm the degree of resistance in the newly established cell line compared to the parental line.
Materials:
-
Parental and resistant cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at an optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated controls and plot a dose-response curve to determine the IC50 value.
III. Characterization of Resistant Cells: Western Blot Analysis
This technique is used to assess the expression levels of proteins involved in the this compound signaling pathway and potential resistance mechanisms.
Protocol:
-
Cell Lysis: Treat parental and resistant cells with and without this compound. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., CRM1, p53, p21, cleaved PARP, cleaved Caspase-3) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
IV. Characterization of Resistant Cells: Immunofluorescence
This method is used to visualize the subcellular localization of CRM1 cargo proteins.
Protocol:
-
Cell Culture and Treatment: Grow parental and resistant cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining: Block non-specific binding and incubate with a primary antibody against a CRM1 cargo protein (e.g., p53).
-
Visualization: Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI). Mount the coverslips and visualize using a fluorescence microscope.
References
Application Note and Protocol: Subcellular Fractionation of KPT-185 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a potent and selective inhibitor of Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] XPO1 is a key nuclear transport protein responsible for exporting a wide range of cargo proteins, including numerous tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[1] In many cancer cells, XPO1 is overexpressed, leading to the cytoplasmic mislocalization and functional inactivation of TSPs such as p53, FOXO3a, and IκB.[2][3] this compound covalently binds to cysteine 528 (Cys528) in the cargo-binding pocket of XPO1, blocking its function and forcing the nuclear retention and subsequent activation of these critical TSPs.[1] This mechanism of action leads to cell cycle arrest and apoptosis in various cancer cell types.
Subcellular fractionation is an essential technique for studying the mechanism of action of XPO1 inhibitors like this compound. By separating cellular components into distinct fractions—such as the nucleus and cytoplasm—researchers can directly observe and quantify the drug-induced nuclear accumulation of TSPs and other XPO1 cargo proteins. This application note provides a detailed protocol for performing subcellular fractionation on cells treated with this compound, followed by validation of fraction purity and protein quantification for downstream applications such as Western blotting.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from subcellular fractionation experiments after this compound treatment.
Table 1: this compound Treatment Parameters
| Parameter | Description |
| Cell Line | e.g., HeLa, U-2 OS, etc. |
| Seeding Density | e.g., 2 x 10^6 cells per 100 mm dish |
| This compound Concentration | e.g., 100 nM, 500 nM, 1 µM |
| Treatment Duration | e.g., 6, 12, 24 hours |
| Vehicle Control | e.g., DMSO |
Table 2: Protein Concentration of Subcellular Fractions
| Sample | Fraction | Protein Concentration (µg/µL) | Total Protein Yield (µg) |
| Vehicle Control | Cytoplasmic | ||
| Nuclear | |||
| This compound (Concentration 1) | Cytoplasmic | ||
| Nuclear | |||
| This compound (Concentration 2) | Cytoplasmic | ||
| Nuclear |
Table 3: Densitometric Analysis of Western Blots for Marker Proteins
| Fraction | Marker Protein | Vehicle Control (Relative Intensity) | This compound Treated (Relative Intensity) |
| Cytoplasmic | GAPDH | ||
| Lamin A/C | |||
| Nuclear | GAPDH | ||
| Lamin A/C |
Table 4: Quantification of Target Protein Nuclear Accumulation
| Target Protein | Vehicle Control (Nuclear/Cytoplasmic Ratio) | This compound Treated (Nuclear/Cytoplasmic Ratio) | Fold Change in Nuclear Accumulation |
| p53 | |||
| IκBα | |||
| Other Target |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cell line (e.g., HeLa, U-2 OS) in 100 mm culture dishes at a density that will result in approximately 80-90% confluency at the time of harvesting.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 100 nM to 1 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 6 to 24 hours).
II. Subcellular Fractionation Protocol
This protocol is adapted from standard nuclear and cytoplasmic extraction procedures and has been shown to be effective for cells treated with selective inhibitors of nuclear export. For optimal results, perform all steps at 4°C with pre-chilled buffers and equipment.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, and protease inhibitor cocktail.
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.
Procedure:
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold PBS to each dish and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Pelleting: Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cytoplasmic Extraction: Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Extraction Buffer (CEB). Vortex gently for 15 seconds and incubate on ice for 10 minutes.
-
Isolation of Cytoplasmic Fraction: Centrifuge the lysate at 3,000 x g for 5 minutes at 4°C. Carefully transfer the supernatant, which contains the cytoplasmic fraction, to a new pre-chilled microcentrifuge tube.
-
Nuclear Extraction: Resuspend the remaining pellet in 100 µL of ice-cold Nuclear Extraction Buffer (NEB).
-
Nuclear Lysis: Vortex on the highest setting for 30 seconds and incubate on ice for 30 minutes, vortexing for 30 seconds every 10 minutes.
-
Isolation of Nuclear Fraction: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant, containing the nuclear fraction, to a new pre-chilled microcentrifuge tube.
-
Storage: Store both the cytoplasmic and nuclear fractions at -80°C until further use.
III. Protein Quantification (Bradford Assay)
To ensure equal loading for subsequent analyses like Western blotting, it is crucial to determine the protein concentration of each fraction.
Procedure:
-
Prepare Standards: Prepare a series of bovine serum albumin (BSA) standards with known concentrations (e.g., 0.1 to 1.0 mg/mL).
-
Sample Dilution: Dilute a small aliquot of each cytoplasmic and nuclear fraction in PBS.
-
Assay: In a 96-well plate, add 5 µL of each standard or diluted sample to individual wells. Add 250 µL of Bradford reagent to each well and incubate at room temperature for 5 minutes.
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Calculation: Generate a standard curve from the BSA standards and determine the protein concentration of your samples.
IV. Validation of Fraction Purity by Western Blotting
Confirm the purity of the nuclear and cytoplasmic fractions by performing a Western blot using antibodies against well-characterized subcellular marker proteins.
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20 µg) from each fraction with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against a nuclear marker (e.g., Lamin A/C) and a cytoplasmic marker (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The nuclear fraction should show a strong signal for the nuclear marker and minimal to no signal for the cytoplasmic marker, and vice versa for the cytoplasmic fraction.
Mandatory Visualizations
Caption: this compound inhibits XPO1, leading to nuclear accumulation of tumor suppressors.
References
Troubleshooting & Optimization
KPT-185 Technical Support Center: Troubleshooting Solubility Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for users of KPT-185, a selective inhibitor of Chromosome Region Maintenance 1 (CRM1/XPO1). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective small-molecule inhibitor of CRM1/XPO1, a key nuclear export protein.[1][2] Like many small molecule inhibitors, this compound is a hydrophobic compound and is practically insoluble in water, which can present challenges in preparing formulations for experimental use.[1] Poor aqueous solubility can lead to issues such as precipitation in cell culture media or inconsistent drug exposure in animal studies.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3] It is insoluble in water. For most in vitro cell-based assays, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the standard practice.
Q3: What is the general mechanism of action of this compound?
A3: this compound covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of the CRM1 protein. This action blocks the nuclear export of numerous tumor suppressor proteins (TSPs) and growth regulators, such as p53, p21, and IκB. The resulting accumulation of these proteins in the nucleus restores their tumor-suppressing functions, leading to cell cycle arrest and apoptosis in cancer cells.
This compound Solubility Data
The following table summarizes the reported solubility of this compound in common laboratory solvents. Please note that solubility can vary slightly between different batches of the compound and is dependent on the purity and water content of the solvents used.
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | ≥17.77 to 71 | ~50 to 199.8 | |
| Ethanol | ≥25.2 | ~70.9 | |
| Water | Insoluble | - |
Note: The molecular weight of this compound is 355.31 g/mol .
Troubleshooting Guides
Issue 1: this compound precipitates when diluted into aqueous media for in vitro assays.
-
Possible Cause 1: High final concentration of this compound.
-
Solution: Ensure the final concentration of this compound in your cell culture medium is within a range where it remains soluble. It is advisable to perform a solubility test in your specific medium by making serial dilutions and observing for any precipitation.
-
-
Possible Cause 2: High final concentration of DMSO.
-
Solution: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells. Aim for a final DMSO concentration in your culture medium of less than 0.5%, and ideally below 0.1%. Ensure your vehicle control contains the same final concentration of DMSO as your experimental samples.
-
-
Possible Cause 3: "Crashing out" of the compound.
-
Solution: This occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is less soluble. To mitigate this, try pre-warming your aqueous medium to 37°C before slowly adding the this compound stock solution while gently vortexing.
-
Issue 2: Inconsistent or lower-than-expected activity of this compound in in vitro assays.
-
Possible Cause 1: Degradation of this compound stock solution.
-
Solution: Prepare fresh stock solutions regularly. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solutions from light.
-
-
Possible Cause 2: Use of hydrated DMSO.
-
Solution: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds. Always use fresh, anhydrous, high-purity DMSO to prepare your stock solutions.
-
Issue 3: Difficulty in preparing a homogenous formulation for in vivo studies.
-
Possible Cause 1: Inappropriate vehicle composition.
-
Solution: A multi-component vehicle is often required for in vivo administration of this compound. A commonly used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline or water. It is crucial to follow a specific order of addition, as detailed in the experimental protocols below.
-
-
Possible Cause 2: Precipitation during formulation.
-
Solution: Ensure that this compound is fully dissolved in DMSO before adding other co-solvents or aqueous components. Add the aqueous component slowly while vortexing to maintain a homogenous solution. Gentle warming to 37°C or brief sonication can also aid in dissolution.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 355.31 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 3.55 mg of this compound powder and transfer it to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If necessary, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a vehicle composed of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile water.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile double-distilled water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 71 mg/mL). Ensure it is fully dissolved.
-
In a sterile tube, add the required volume of the this compound DMSO stock. For a 1 mL final formulation, this would be 50 µL.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear and homogenous.
-
Slowly add 500 µL of sterile ddH₂O or saline to the mixture while vortexing to bring the final volume to 1 mL.
-
The final formulation should be a clear solution. Use the mixed solution immediately for optimal results.
-
Visualizing this compound's Mechanism of Action and Experimental Workflows
To further aid in understanding, the following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its use.
References
Technical Support Center: Optimizing KPT-185 Concentration for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KPT-185 for apoptosis induction in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2][3] In many cancer cells, XPO1 is overexpressed and mediates the transport of tumor suppressor proteins (TSPs) and growth regulatory proteins from the nucleus to the cytoplasm, leading to their functional inactivation.[1][4] this compound covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, blocking this nuclear export. This forces the nuclear retention and accumulation of TSPs, such as p53, FOXO3a, and p27, which in turn triggers cell cycle arrest and apoptosis.
Q2: What is a typical effective concentration range for this compound to induce apoptosis?
The optimal concentration of this compound for inducing apoptosis is cell-line dependent. However, preclinical studies have shown potent anti-proliferative and pro-apoptotic activity across a range of hematological and solid tumors. Generally, IC50 values (the concentration that inhibits 50% of cell growth) range from the low nanomolar to the sub-micromolar range. For instance, in acute myeloid leukemia (AML) cell lines, IC50 values are typically between 100 nM and 500 nM. In some T-cell acute lymphoblastic leukemia (T-ALL) cell lines, IC50 values can be as low as 16 nM.
Q3: How long should I treat my cells with this compound?
The incubation time for this compound treatment can vary depending on the cell line and the desired outcome. For apoptosis assays, treatment times typically range from 24 to 72 hours. However, early signs of apoptosis, such as Annexin V positivity, have been observed in as little as 6 hours in sensitive cell lines like Jurkat cells. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell model.
Q4: Does the p53 status of a cell line affect its sensitivity to this compound?
The p53 status can be a critical determinant of sensitivity to this compound. The inhibitor can induce p53-mediated transcription and apoptosis. However, this compound has also been shown to induce apoptosis through p53-independent mechanisms, for example, by promoting the nuclear accumulation of other tumor suppressors like FOXO3a.
Q5: What are the key signaling pathways affected by this compound?
This compound, by inhibiting XPO1, impacts several critical signaling pathways in cancer cells. It leads to the nuclear retention and activation of tumor suppressor proteins like p53. This can result in the upregulation of p53 target genes. Additionally, this compound has been shown to suppress the expression of oncogenic proteins such as c-Myc and Cyclin D1 and inhibit the mTOR signaling pathway.
Troubleshooting Guide
Issue 1: Low or no induction of apoptosis.
-
Possible Cause: The concentration of this compound may be too low for the specific cell line.
-
Suggested Solution: Perform a dose-response experiment to determine the optimal concentration. Titrate this compound across a range (e.g., 10 nM to 10 µM) and assess apoptosis at a fixed time point.
-
-
Possible Cause: The incubation time may be too short.
-
Suggested Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) with a fixed, effective concentration of this compound to identify the optimal treatment duration.
-
-
Possible Cause: The cell line may be resistant to this compound.
-
Suggested Solution: If dose and time optimization do not yield results, consider investigating potential resistance mechanisms. This could involve altered XPO1 expression or mutations in downstream apoptotic pathways. Combination therapies with other agents might also be explored.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture conditions.
-
Suggested Solution: Ensure consistency in cell passage number, seeding density, and growth phase. Use cells from a similar passage number for all related experiments.
-
-
Possible Cause: Degradation of this compound stock solution.
-
Suggested Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Issue 3: High levels of cell death in control (vehicle-treated) cells.
-
Possible Cause: Toxicity of the vehicle (e.g., DMSO).
-
Suggested Solution: Ensure the final concentration of the vehicle in the cell culture medium is non-toxic. Typically, DMSO concentrations should be kept below 0.1%.
-
-
Possible Cause: Poor cell health prior to treatment.
-
Suggested Solution: Ensure cells are healthy and in the exponential growth phase before starting the experiment.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Reported IC50 Range |
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13 | 100 - 500 nM |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 - 395 nM |
| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median IC50 ~25 nM |
| Mantle Cell Lymphoma (MCL) | Z138, JVM-2, MINO, Jeko-1 | 18 - 144 nM |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | ~150 nM |
| Pancreatic Cancer | Panel of cell lines | Median IC50: 150 nM |
| Ovarian Cancer | A2780, A2780CP20, IGROV-1, SKOV3 | 100 - 960 nM |
| Colon Cancer | LoVo | ~500 nM |
| Colon Cancer | HT29 | 1000 - 3000 nM |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1 Assay)
Objective: To determine the cytotoxic and anti-proliferative effects of this compound.
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) or a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
Following treatment, add the cell proliferation reagent WST-1 to each well according to the manufacturer's protocol.
-
Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values by plotting a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Treat cells with the desired concentrations of this compound or a vehicle control for the determined time.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot for Subcellular Localization of Proteins
Objective: To analyze the nuclear accumulation of tumor suppressor proteins following this compound treatment.
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercial kit or a dounce homogenizer-based protocol.
-
Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the tumor suppressor of interest overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits XPO1, leading to nuclear accumulation of TSPs and apoptosis.
Caption: Workflow for optimizing this compound concentration for apoptosis induction.
References
KPT-185 off-target effects in cancer research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of KPT-185 in cancer research. All information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective, irreversible inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] It functions as a Selective Inhibitor of Nuclear Export (SINE) by covalently binding to the cysteine 528 (Cys528) residue in the cargo-binding pocket of XPO1.[1][3] This binding event blocks the transport of numerous tumor suppressor proteins (TSPs) and other growth-regulatory proteins from the nucleus to the cytoplasm.[1] The forced nuclear retention and subsequent activation of these TSPs, such as p53, p21, and FOXO, leads to cell cycle arrest and apoptosis in cancer cells.
Q2: What are the expected on-target effects of this compound in cancer cells?
The primary on-target effect of this compound is the inhibition of CRM1-mediated nuclear export. This leads to a cascade of downstream events that contribute to its anti-cancer activity, including:
-
Nuclear accumulation of tumor suppressor proteins: Increased nuclear levels of p53, p21, and IκB.
-
Cell cycle arrest: Typically observed as an accumulation of cells in the G1 phase.
-
Induction of apoptosis: Triggering of programmed cell death.
-
Suppression of oncogenic mediators: Downregulation of proteins like c-Myc and cyclin D1.
-
Inhibition of mTOR signaling.
-
Impairment of ribosomal biogenesis.
Q3: Are there any known off-target effects of this compound?
Yes, this compound has been shown to inhibit several cytochrome P450 (CYP) enzymes. This is a critical consideration for in vivo studies and potential drug-drug interactions. Specifically, this compound inhibits CYP1A2, CYP2C9, CYP2C19, and CYP2D6. However, it does not significantly inhibit CYP3A4. Inhibition of these metabolic enzymes can lead to altered pharmacokinetics of co-administered drugs and potential toxicities.
Troubleshooting Guides
Q1: I am not observing the expected level of apoptosis in my cell line after this compound treatment. What could be the reason?
Several factors could contribute to a reduced apoptotic response:
-
Cell line-specific sensitivity: The IC50 of this compound can vary significantly between different cancer cell lines. Please refer to the data table below for reported IC50 values. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
p53 status: While this compound can induce apoptosis in a p53-independent manner, the response may be more robust in p53 wild-type cells due to the nuclear accumulation and activation of p53.
-
Drug resistance: Cancer cells can develop resistance to this compound through various mechanisms, including mutations in the XPO1 gene or alterations in downstream signaling pathways.
-
Experimental conditions: Ensure that the drug is properly dissolved and that the treatment duration is sufficient to induce apoptosis (typically 24-72 hours).
Q2: My in vivo xenograft study with this compound is showing unexpected toxicity in the animals. What could be the cause?
Unexpected toxicity in vivo could be related to the off-target effects of this compound on cytochrome P450 enzymes. If you are co-administering other therapeutic agents, there is a possibility of drug-drug interactions leading to increased exposure and toxicity. It is advisable to review the metabolic pathways of all co-administered drugs and consider potential interactions with CYP1A2, CYP2C9, CYP2C19, and CYP2D6. Additionally, ensure that the vehicle used for drug formulation is well-tolerated by the animals.
Q3: I am observing conflicting results in my experiments. Sometimes this compound is potent, and other times it is less effective. Why might this be happening?
Inconsistent results can arise from several factors:
-
Drug stability: this compound solutions should be freshly prepared. The stability of the compound in your specific experimental buffer and storage conditions should be considered.
-
Cell culture conditions: Factors such as cell confluence, passage number, and media composition can influence cellular responses to drug treatment. Standardizing these parameters is crucial for reproducibility.
-
Assay variability: The type of assay used to measure cell viability or apoptosis can yield different results. It is recommended to use orthogonal methods to confirm your findings (e.g., complementing a metabolic assay like MTT with a direct measure of apoptosis like Annexin V staining).
Quantitative Data
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NHL cell lines (median) | Non-Hodgkin's Lymphoma | ~25 |
| AML cell lines | Acute Myeloid Leukemia | 100 - 500 |
| MM cell lines | Multiple Myeloma | 5 - 120 |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 16 - 395 |
| Pancreatic cancer cells | Pancreatic Cancer | Varies by cell line |
| Ovarian cancer cells | Ovarian Cancer | 100 - 960 |
Data compiled from multiple sources.
Table 2: Off-Target Effects of this compound on Cytochrome P450 Enzymes
| CYP Isoform | Effect of this compound |
| CYP1A2 | Inhibition |
| CYP2C9 | Inhibition |
| CYP2C19 | Inhibition |
| CYP2D6 | Inhibition |
| CYP3A4 | No significant inhibition |
Data from.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 10 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
2. Apoptosis Assay (Annexin V Staining)
This protocol describes a method to quantify the induction of apoptosis by this compound using flow cytometry.
-
Cell Treatment: Seed and treat cells with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Visualizations
References
Technical Support Center: Managing KPT-185 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of KPT-185 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the compound's stability.
Troubleshooting Guide
This guide provides solutions to common problems encountered during long-term experiments with this compound.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Precipitation of this compound upon dilution in cell culture media. | 1. Low Aqueous Solubility: this compound is sparingly soluble in aqueous solutions. 2. "Solvent Shock": Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate. 3. High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the specific cell culture medium. | 1. Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in pre-warmed (37°C) cell culture medium for each experiment. Do not store this compound in aqueous solutions. 2. Use a Serial Dilution Approach: Instead of a single large dilution, perform one or two intermediate dilution steps in pre-warmed media to gradually decrease the DMSO concentration. 3. Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture is as low as possible, ideally below 0.5%, to minimize both solvent toxicity and precipitation. 4. Visually Inspect: After preparing the final working solution, visually inspect it for any signs of precipitation (cloudiness or visible particles) before adding it to your cells. |
| Decreased or inconsistent biological effect of this compound over several days. | 1. Compound Instability/Degradation: this compound, as a Michael acceptor, may be susceptible to degradation in the aqueous and complex environment of cell culture media over time. 2. Cellular Metabolism: Cells may metabolize this compound into less active or inactive forms. | 1. Refresh Media with Fresh Compound: For experiments lasting longer than 48-72 hours, it is recommended to replace the cell culture medium with freshly prepared this compound-containing medium every 48 hours. 2. Assess Compound Stability: If you suspect instability is significantly impacting your results, consider performing a stability assessment experiment (see "Experimental Protocols" section below). 3. Perform Dose-Response Confirmation: At the end of a long-term experiment, perform a short-term dose-response assay to confirm that the cells are still sensitive to freshly prepared this compound. |
| High variability between experimental replicates. | 1. Inconsistent Compound Concentration: Errors in pipetting or incomplete dissolution of the stock solution can lead to variability. 2. Inconsistent Cell Health or Density: Variations in cell seeding density or the health of the cells can affect their response to the compound. | 1. Ensure Complete Dissolution of Stock: Before making dilutions, ensure your this compound stock solution in DMSO is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid dissolution. 2. Standardize Cell Culture Procedures: Use a consistent cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is highly soluble in DMSO, with reported solubilities up to 71 mg/mL.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous (dry) DMSO. To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the integrity of this compound.
| Form | Storage Temperature | Duration | Citation |
| Powder | -20°C | ≥ 4 years | [2] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [1] |
Q3: Is this compound stable in aqueous solutions?
A3: this compound has low aqueous solubility and is prone to precipitation when diluted in cell culture media.[1] Furthermore, as an α,β-unsaturated carbonyl compound, it has the potential to react with nucleophiles present in aqueous solutions and cell culture media, which could lead to its degradation over time. Therefore, it is strongly recommended to prepare fresh working solutions immediately before use and not to store this compound in aqueous buffers or media.
Q4: How often should I change the media in my long-term cell culture experiment?
A4: To ensure a consistent concentration of active this compound, it is best practice to replace the media with a freshly prepared solution of the compound every 48-72 hours.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective and irreversible inhibitor of the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1). It covalently binds to the cysteine residue (Cys528) in the cargo-binding pocket of XPO1. This blockage prevents the transport of tumor suppressor proteins (TSPs) and other growth-regulatory proteins from the nucleus to the cytoplasm, leading to their nuclear accumulation and subsequent activation, which in turn induces cell cycle arrest and apoptosis in cancer cells.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Citation |
| Molecular Weight | 355.31 g/mol | |
| Chemical Formula | C₁₆H₁₆F₃N₃O₃ | |
| CAS Number | 1333151-73-7 | |
| Solubility in DMSO | 15 - 71 mg/mL | |
| Solubility in Ethanol | ≥25.2 mg/mL | |
| Solubility in Water | Insoluble |
Table 2: Reported IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line Type | IC₅₀ Range (nM) | Citation |
| Acute Myeloid Leukemia (AML) | 100 - 500 | |
| Non-Hodgkin Lymphoma (NHL) | ~25 (median) | |
| Pancreatic Cancer | Not specified, but effective | |
| Non-Small Cell Lung Cancer (NSCLC) | Not specified, but effective |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 355.31 g/mol ). For 1 mL, this would be 3.55 mg.
-
Carefully weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.
-
Visually inspect the solution to confirm that no undissolved particles remain.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Method for Assessing this compound Stability in Cell Culture Media
This protocol provides a framework to determine the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium (with serum and any other supplements)
-
Sterile tubes or plates
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
-
Procedure:
-
Preparation of Samples:
-
Prepare a working solution of this compound in your complete cell culture medium at the concentration you use in your experiments (e.g., 1 µM).
-
Prepare a control sample of the same concentration of this compound in a stable solvent like acetonitrile or fresh DMSO.
-
-
Incubation:
-
Place the tube or plate with the this compound-containing cell culture medium in a 37°C incubator.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 6, 12, 24, 48, and 72 hours), take an aliquot of the incubated medium.
-
At each time point, also analyze the control sample.
-
-
Sample Preparation for HPLC:
-
If the medium contains proteins that could interfere with the analysis, perform a protein precipitation step (e.g., by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the protein).
-
Transfer the supernatant to a clean tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Develop a suitable gradient method to separate this compound from any potential degradation products.
-
Monitor the peak area of this compound at each time point.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at time 0.
-
Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound instability issues.
References
Technical Support Center: Overcoming KPT-185 Resistance in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming KPT-185 resistance in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, irreversible inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] By covalently binding to the cysteine 528 (Cys528) residue in the cargo-binding pocket of XPO1, this compound blocks the transport of various tumor suppressor proteins (TSPs) and other growth-regulatory proteins from the nucleus to the cytoplasm.[1][2] This forced nuclear retention and subsequent activation of TSPs, such as p53, p21, and Rb, leads to cell cycle arrest and apoptosis in cancer cells.[2] In many cancer cells, XPO1 is overexpressed, leading to the inappropriate cytoplasmic localization and inactivation of key tumor suppressor proteins.[1]
Q2: My cells have developed resistance to this compound. What are the potential mechanisms?
Acquired resistance to this compound and other Selective Inhibitor of Nuclear Export (SINE) compounds primarily occurs through two mechanisms:
-
Target Alteration: The most common mechanism is a mutation in the XPO1 gene, specifically at the Cys528 residue to which this compound binds (e.g., C528S). This mutation prevents the covalent binding of the inhibitor to XPO1, rendering the drug ineffective. A heterozygous C528S mutation can be sufficient to induce a high level of resistance.
-
Alterations in Downstream Signaling Pathways: Cancer cells can adapt to bypass the pro-apoptotic signals that are normally induced by XPO1 inhibition. This can involve changes in genes related to apoptosis, cell adhesion, and inflammation. In such cases, the interaction between this compound and XPO1 may still be functional.
Q3: How can I confirm that my cells have developed resistance to this compound?
To confirm resistance, you should perform a cell viability assay (e.g., WST-1 or MTT) to compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line with the original, parental cell line. A significant increase in the IC50 value (e.g., >10-fold) is a strong indicator of acquired resistance.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreased cell death in this compound treated cultures over time. | 1. Development of acquired resistance. 2. Suboptimal drug concentration or activity. | 1. Confirm Resistance: Perform a cell viability assay to compare the IC50 values of your current cell line with the original parental line. 2. Check Drug Stock: Ensure your this compound stock solution is stored correctly and has not degraded. Test a fresh dilution on a sensitive control cell line. |
| Cells show high IC50 to this compound from the start. | Intrinsic resistance. | 1. Sequence XPO1 Gene: Check for pre-existing mutations at the Cys528 locus. 2. Investigate Downstream Pathways: Analyze the expression and activity of proteins in pathways downstream of XPO1, such as apoptosis and cell cycle regulation pathways. |
| Confirmed resistance, seeking strategies to overcome it. | 1. Target alteration (XPO1 mutation). 2. Alterations in downstream signaling. | 1. Alternative XPO1 Inhibitors: Consider second-generation SINE compounds that may have activity against certain XPO1 mutations. 2. Combination Therapies: Combine this compound with other agents to target parallel or downstream pathways (see Combination Therapy section below). |
Strategies to Overcome this compound Resistance
Combination Therapies
Combining this compound with other therapeutic agents can be an effective strategy to overcome resistance by targeting alternative survival pathways.
| Combination Agent | Rationale | Reported Effect |
| Proteasome Inhibitors (e.g., Bortezomib) | Proteasome inhibitors prevent the degradation of IκB-α, a negative regulator of the pro-survival NF-κB pathway. Selinexor (a related SINE compound) resistance has been linked to increased NF-κB activity. | Combination of selinexor with proteasome inhibitors overcame selinexor resistance in vitro and in vivo by decreasing NF-κB activity. Selinexor can also overcome hypoxia-induced resistance to bortezomib. |
| Platinum-Based Chemotherapy (e.g., Oxaliplatin, Cisplatin) | This compound can act synergistically with platinum agents to induce apoptosis. Overexpression of XPO1 has been linked to platinum resistance. | KPT-330 (selinexor) restored oxaliplatin sensitivity in resistant colorectal cancer cells by promoting the nuclear retention of p53. Combination therapy with selinexor and cisplatin synergistically enhanced cell death in non-small cell lung cancer cells. |
| Bcl-2 Inhibitors | Resistant cells may upregulate anti-apoptotic proteins like Bcl-2 to evade cell death. | Combining this compound with a Bcl-2 inhibitor can be a viable approach to restore sensitivity. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound in various cancer cell lines as reported in the literature. This data can serve as a baseline for comparison when assessing resistance.
| Cell Line Type | Specific Cell Line | Reported IC50 (nM) | Reference |
| Acute Myeloid Leukemia (AML) | MV4-11, OCI-AML3 | 100 - 500 | |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 - 395 | |
| Mantle Cell Lymphoma (MCL) | Z138 | 18 | |
| Mantle Cell Lymphoma (MCL) | JVM-2 | 141 | |
| Mantle Cell Lymphoma (MCL) | MINO | 132 | |
| Mantle Cell Lymphoma (MCL) | Jeko-1 | 144 | |
| Fibrosarcoma | HT1080 (Parental) | 13 | |
| Fibrosarcoma | HT1080 (Resistant) | 1700 |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a general method for developing a this compound resistant cell line through continuous exposure to the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., WST-1) to determine the IC50 of this compound for the parental cell line after 72 hours of treatment.
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration of half the IC50.
-
Monitor and Passage: Monitor the cells daily. The culture may initially show significant cell death. Change the medium with fresh drug-containing medium every 3-4 days. When the cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of this compound in the fresh medium.
-
Gradual Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. This can be done in small increments (e.g., doubling the concentration) every few passages.
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., >10x the initial IC50), characterize the new resistant cell line. Confirm the high IC50 with a new dose-response curve and investigate the mechanism of resistance (e.g., XPO1 sequencing).
Protocol 2: Cell Viability (WST-1) Assay to Determine IC50
This protocol outlines the steps for assessing cell viability and determining the IC50 of this compound.
Materials:
-
Parental and resistant cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C, or until a sufficient color change has occurred.
-
Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (as 100% viability). Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in inhibiting nuclear export.
Caption: Primary mechanisms of acquired resistance to this compound.
References
minimizing KPT-185 toxicity in normal cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize KPT-185 toxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] XPO1 is responsible for transporting over 200 cargo proteins, including many tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[1] In many cancer cells, XPO1 is overexpressed, leading to the mislocalization and inactivation of these TSPs.[1] this compound covalently binds to a cysteine residue (Cys528) in the cargo-binding pocket of XPO1, blocking the nuclear export of TSPs like p53, p27, and FOXO.[1] This forced nuclear retention of TSPs leads to cell cycle arrest and apoptosis in cancer cells.[1]
Q2: How selective is this compound for cancer cells over normal cells?
This compound exhibits selective cytotoxicity against cancer cells. Studies have shown that the half-maximal effective concentration (EC50) for this compound in cancer cells is significantly lower than in normal peripheral blood mononuclear cells (PBMCs) and isolated B cells. For example, the EC50 in Chronic Lymphocytic Leukemia (CLL) cells is around 500 nM, while it is greater than 40µM in normal PBMCs and B cells. The half-maximal inhibitory concentration (IC50) for cancer cells typically ranges from 10 nM to 1 μM, whereas for non-neoplastic cells, it is in the range of 5–20 μm. One study reported that this compound inhibits the proliferation of pancreatic cancer cells without affecting human pancreatic ductal epithelial cells.
Q3: What are the known toxicities of this compound in normal cells?
While generally more toxic to cancer cells, this compound can affect normal cells, especially at higher concentrations. The most commonly reported side effects for SINE compounds, including this compound, in preclinical and clinical studies include gastrointestinal issues (nausea, vomiting, diarrhea) and hematological toxicities (thrombocytopenia, neutropenia). These toxicities are generally reversible and manageable with dose adjustments.
Q4: Can this compound induce apoptosis in a p53-independent manner?
Yes, this compound can induce apoptosis through both p53-dependent and p53-independent mechanisms. This makes it a promising therapeutic agent for cancers with mutated or deleted p53. In cells with wild-type p53, this compound treatment leads to the nuclear accumulation of p53 and the induction of its downstream targets, like p21. However, in p53-mutant or null cells, this compound can still induce apoptosis by forcing the nuclear retention of other tumor suppressor proteins and by causing "ribosomal stress" through the impairment of ribosomal biogenesis.
Troubleshooting Guide: Minimizing this compound Toxicity in Normal Cells
This guide provides practical strategies to reduce the off-target effects of this compound in your in vitro experiments.
| Issue | Possible Cause | Mitigation Strategy |
| High cytotoxicity in normal control cells | High concentration of this compound: Normal cells are less sensitive but can be affected at higher doses. | 1. Dose-Response Optimization: Conduct a thorough dose-response experiment to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity to normal cells. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and narrow down to the therapeutic window.2. Intermittent Dosing: Instead of continuous exposure, consider intermittent dosing schedules (e.g., 24 hours on, 48 hours off) which may allow normal cells to recover while still being effective against cancer cells. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Solvent Concentration Control: Ensure the final concentration of the solvent in your cell culture medium is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%). | |
| Inconsistent results between experiments | Variability in Experimental Conditions: Differences in cell passage number, seeding density, or compound preparation can lead to inconsistent results. | Standardize Protocols: Use cells within a consistent passage number range, ensure uniform cell seeding, and prepare fresh this compound dilutions for each experiment. |
| Difficulty achieving a therapeutic window | Similar sensitivity of cancer and normal cells: In some cases, the therapeutic window between cancer and normal cells may be narrow. | 1. Combination Therapy: Combine this compound with other anti-cancer agents. This can allow for a lower, less toxic dose of this compound to be used. For example, this compound has shown synergistic effects with oxaliplatin in colorectal cancer cells. Consider combining with agents that have different mechanisms of action.2. Sensitization of Cancer Cells: Pre-treat cancer cells with a sub-lethal dose of another agent to sensitize them to this compound, potentially allowing for a lower effective concentration. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Cancer vs. Normal Cells
| Cell Type | Cancer/Normal | IC50/EC50 | Reference |
| Chronic Lymphocytic Leukemia (CLL) cells | Cancer | ~500 nM (EC50) | |
| Normal Peripheral Blood Mononuclear Cells (PBMCs) | Normal | > 40 µM (EC50) | |
| Normal B cells | Normal | > 40 µM (EC50) | |
| Colorectal Cancer (CRC) cells | Cancer | 0.1 - 0.3 µM (IC50 for KPT-330, a related SINE) | |
| Non-cancerous FHC cells | Normal | 1.3 µM (IC50 for KPT-330) | |
| Pancreatic Cancer cells | Cancer | Not specified | |
| Human Pancreatic Ductal Epithelial cells | Normal | No effect observed |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Mantle Cell Lymphoma | Z138 | 18 | |
| Mantle Cell Lymphoma | JVM-2 | 141 | |
| Mantle Cell Lymphoma | MINO | 132 | |
| Mantle Cell Lymphoma | Jeko-1 | 144 | |
| Acute Myeloid Leukemia (AML) | MV4-11 | 100-500 | |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat, MOLT-4, etc. | 16-395 | |
| Ovarian Cancer | A2780 and others | 100-960 | |
| Non-Hodgkin's Lymphoma (NHL) | Panel of cell lines | Median ~25 |
Experimental Protocols
1. Cell Viability Assay (MTT/WST-1)
-
Principle: These colorimetric assays measure the metabolic activity of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired time (e.g., 24, 48, 72 hours).
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
For MTT assays, solubilize the formazan crystals with DMSO.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
3. Western Blot for Nuclear/Cytoplasmic Fractionation
-
Principle: This technique is used to determine the subcellular localization of proteins.
-
Protocol:
-
Treat cells with this compound.
-
Perform subcellular fractionation using a commercial kit or a standard protocol to separate cytoplasmic and nuclear fractions.
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the protein of interest (e.g., p53) and loading controls for each fraction (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.
-
Mandatory Visualizations
Caption: this compound inhibits XPO1-mediated nuclear export of Tumor Suppressor Proteins (TSPs).
Caption: A typical experimental workflow for evaluating this compound toxicity.
Caption: this compound impacts p53 and NF-κB signaling pathways.
References
Technical Support Center: Enhancing KPT-185 Efficacy in Platinum-Resistant Ovarian Cancer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KPT-185 for platinum-resistant ovarian cancer research. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of nuclear export (SINE) that targets Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1). XPO1 is responsible for transporting various tumor suppressor proteins (TSPs) and other growth-regulatory proteins from the nucleus to the cytoplasm. In many cancer cells, XPO1 is overexpressed, leading to the mislocalization and inactivation of these critical proteins. This compound covalently binds to a cysteine residue (Cys528) in the cargo-binding pocket of XPO1, blocking its function. This inhibition forces the nuclear retention and subsequent activation of TSPs, such as p53, which in turn leads to cell cycle arrest and apoptosis in cancer cells.
Q2: Why is targeting XPO1 a promising strategy for platinum-resistant ovarian cancer?
High expression of XPO1 in ovarian cancer has been correlated with decreased survival and resistance to platinum-based chemotherapy. By inhibiting XPO1, this compound can decrease cell viability and synergistically restore platinum sensitivity in both immortalized ovarian cancer cell lines and patient-derived xenografts. This therapeutic strategy has shown efficacy in both platinum-sensitive and platinum-resistant models.
Q3: Is the efficacy of this compound dependent on the p53 mutational status of the ovarian cancer cells?
No, the efficacy of this compound is not solely dependent on the p53 status. Research has demonstrated that this compound induces apoptosis through both p53-dependent and p53-independent signaling pathways. This makes it a viable therapeutic agent for ovarian cancer cells regardless of their p53 mutational status.
Q4: What is the rationale for combining this compound with platinum-based chemotherapy?
This compound has been shown to act synergistically with platinum agents like cisplatin. This combination enhances the induction of apoptosis and bolsters the anti-tumor effects of the platinum agent. A key advantage of this combination is its ability to restore platinum sensitivity in ovarian cancer cells that have developed resistance.
Q5: Are there alternative or p53-independent mechanisms of this compound-induced cell death?
Yes, a notable p53-independent mechanism involves the mitochondrial accumulation of eukaryotic translation initiation factor 5A (eIF5A). This compound prevents the nuclear export of Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1). Normally, IGF2BP1 binds to eIF5A in the cytoplasm. When its export is blocked, unbound eIF5A accumulates in the mitochondria, which in turn triggers apoptosis.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
-
Possible Cause 1: Drug Solubility and Stability.
-
Solution: this compound is soluble in DMSO. It is crucial to prepare fresh stock solutions in high-quality, anhydrous DMSO. To avoid repeated freeze-thaw cycles, store the stock solution in small aliquots at -80°C. When preparing working concentrations for your experiments, ensure that the final DMSO concentration in the cell culture medium is consistent across all conditions and ideally does not exceed a level that could affect cell viability on its own.
-
-
Possible Cause 2: Cell Line Variability.
-
Solution: Different ovarian cancer cell lines can exhibit varying sensitivities to this compound. To ensure reproducibility, it is essential to maintain consistent cell culture conditions, including the type of media, serum concentration, and passage number. Regular cell line authentication using methods like Short Tandem Repeat (STR) profiling is highly recommended to confirm the identity of your cell lines.
-
-
Possible Cause 3: Assay Duration.
-
Solution: The cytotoxic effects of this compound are time-dependent. For cell viability assays, standard incubation times typically range from 48 to 72 hours. It is important to perform time-course experiments to determine the optimal endpoint for your specific cell line and experimental conditions.
-
Problem 2: Low levels of apoptosis observed after this compound treatment.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time.
-
Solution: The induction of apoptosis by this compound is both dose- and time-dependent. If you are not observing the expected levels of apoptosis, consider increasing the concentration of this compound or extending the incubation period. It is advisable to perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your specific cell line.
-
-
Possible Cause 2: Cell Cycle Arrest Predominates.
-
Solution: In some cell lines, this compound may primarily induce cell cycle arrest, particularly at lower concentrations. You can assess the cell cycle distribution using flow cytometry after propidium iodide (PI) staining. If a significant G1 arrest is observed, it may be necessary to use higher concentrations of this compound to push the cells towards apoptosis.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Ovarian and Other Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | Wild-Type | < 0.12 | |
| CP70 | Ovarian Cancer | Wild-Type | < 0.12 | |
| OVCAR3 | Ovarian Cancer | Mutated | < 0.12 | |
| SKOV3 | Ovarian Cancer | Null | < 0.12 | |
| Various NHL | Non-Hodgkin's Lymphoma | N/A | ~0.025 (median) | |
| Various AML | Acute Myeloid Leukemia | N/A | 0.1 - 0.5 |
Table 2: Clinical Response to Selinexor (KPT-330) in Heavily Pre-treated Ovarian Cancer Patients
| Response Category | Number of Patients (n=5) | Percentage | Reference |
| Partial Response (PR) | 1 | 20% | |
| Stable Disease (SD) | 2 | 40% | |
| Progressive Disease (PD) | 2 | 40% |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
2. Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Treat ovarian cancer cells with the desired concentrations of this compound for the determined optimal time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
KPT-185 Technical Support Center: Stability, Storage, and Troubleshooting
This technical support center provides essential information for researchers, scientists, and drug development professionals working with KPT-185. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and proper handling of this selective CRM1 inhibitor for reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound as a solid powder should be stored at -20°C for long-term stability, where it can be viable for at least four years.[1]
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing properties for this compound.[2][3] Ethanol is also a viable option.[3]
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For optimal stability, this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[4] Under these conditions, the solution is stable for at least one year. For shorter-term storage, -20°C is acceptable for up to one year. Some suppliers suggest shorter durations of 2 weeks at 4°C and 6 months at -80°C in DMSO.
Q4: Can I store this compound working solutions diluted in aqueous media?
A4: It is highly recommended to prepare working solutions fresh for each experiment and use them on the same day. This compound is poorly soluble in water, and its stability in aqueous buffers over time has not been extensively characterized. Storing diluted aqueous solutions may lead to precipitation and degradation.
Q5: My this compound solution has changed color. What does this mean?
A5: A color change in your stock or working solution may indicate chemical degradation or oxidation. This can be caused by exposure to light, air, or impurities in the solvent. It is crucial to use such a solution with caution and consider preparing a fresh stock.
Data Presentation: Storage Conditions Summary
For easy reference, the recommended storage conditions for this compound are summarized in the table below.
| Form | Solvent | Storage Temperature | Duration |
| Solid (Powder) | N/A | -20°C | ≥ 4 years |
| Stock Solution | DMSO | -80°C | 1-2 years |
| Stock Solution | DMSO | -20°C | 1 year |
| Stock Solution | DMSO | 4°C | 2 weeks |
| In vivo working solution | Various | Prepare Fresh | Use same day |
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound.
Issue 1: Precipitation observed in stock solution upon thawing.
-
Possible Cause: The solubility limit of this compound may have been exceeded, or the solvent quality has been compromised (e.g., water absorption by DMSO). Repeated freeze-thaw cycles can also contribute to this issue.
-
Troubleshooting Steps:
-
Warm the vial to 37°C for 10 minutes and vortex or sonicate to aid redissolution.
-
If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.
-
Always use high-purity, anhydrous DMSO to prepare stock solutions.
-
Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
-
Issue 2: Inconsistent or lower-than-expected activity in experiments.
-
Possible Cause: This may be due to the degradation of this compound in the stock or working solution. Degradation can be accelerated by improper storage, exposure to light, or multiple freeze-thaw cycles.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from the solid powder.
-
Protect solutions from light by using amber vials or wrapping tubes in foil.
-
Prepare aqueous working dilutions immediately before use.
-
If degradation is suspected, perform a stability assessment using a method like HPLC (see Experimental Protocols section).
-
Issue 3: Difficulty dissolving this compound powder.
-
Possible Cause: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Ensure you are using a suitable organic solvent like DMSO or ethanol.
-
Gentle warming (to 37°C) and sonication can help facilitate dissolution in the organic solvent.
-
For aqueous working solutions, it is critical to first dissolve this compound in DMSO and then dilute this stock into the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.
-
Materials:
-
This compound powder (MW: 355.31 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials (amber glass recommended)
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 0.001 L * 355.31 g/mol * 1000 mg/g = 3.55 mg.
-
Carefully weigh 3.55 mg of this compound powder and transfer it to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution until the powder is completely dissolved. If necessary, sonicate for a few minutes or warm gently to 37°C.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
-
Objective: To evaluate the stability of this compound in a given solvent and storage condition over time.
-
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid; requires optimization)
-
HPLC vials
-
-
Procedure:
-
Prepare the this compound solution in the solvent of interest (e.g., DMSO or cell culture medium) at a known concentration.
-
Timepoint Zero (T=0): Immediately after preparation, dilute an aliquot of the solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the chromatogram. The main peak corresponds to intact this compound.
-
Store the remaining solution under the desired test conditions (e.g., -20°C, 4°C, room temperature, 37°C). Protect from light if this is a variable being tested.
-
Subsequent Timepoints: At predetermined intervals (e.g., 24, 48, 72 hours), take another aliquot from the stored solution, prepare it in the same way as the T=0 sample, and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the main this compound peak at each timepoint to the peak area at T=0. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation. The percentage of remaining this compound can be calculated as (Peak Area at Tx / Peak Area at T0) * 100.
-
Visualizations
References
KPT-185 Technical Support Center: Optimizing Treatment Duration
Welcome to the KPT-185 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, with a specific focus on adjusting treatment duration for the selective CRM1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] It covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1.[1] This action blocks the transport of numerous tumor suppressor proteins (TSPs) and other growth-regulating proteins from the nucleus to the cytoplasm. The resulting nuclear accumulation and reactivation of these TSPs, such as p53, p21, and FOXO3a, can induce cell cycle arrest and apoptosis in cancer cells.[2][3]
Q2: What is a typical starting point for this compound treatment duration in vitro?
Based on a review of multiple studies, a standard treatment duration for assessing the cytotoxic and apoptotic effects of this compound is 72 hours . This time frame is often used for generating IC50 (half-maximal inhibitory concentration) and ED50 (median effective dose) values for cell viability and apoptosis induction, respectively.
Q3: Can shorter treatment durations be effective?
Yes, shorter exposure times can be sufficient to induce a biological response. The optimal duration is cell-line dependent and depends on the specific endpoint being measured.
-
Early Effects (1-4 hours): Short exposures can be adequate to observe the primary mechanism of action, such as the nuclear accumulation of tumor suppressor proteins.
-
Apoptosis Induction (6-24 hours): Some cell lines, like Jurkat and MOLT-4, have shown increased fractions of early apoptotic cells after as little as 6 hours of treatment.
-
Cell Cycle Arrest (24-48 hours): Changes in cell cycle distribution, such as G1 phase arrest, are typically observed within 24 to 48 hours of this compound treatment.
Q4: When should I consider a longer treatment duration (e.g., beyond 72 hours)?
Longer treatment durations of up to 96 hours have been used in some studies to assess cumulative effects on cell growth inhibition. However, prolonged exposure at high concentrations can increase the risk of off-target effects and the development of acquired resistance.
Q5: How does the concentration of this compound influence the optimal treatment duration?
Concentration and treatment duration are interconnected. Higher concentrations of this compound may produce a more rapid response, allowing for shorter incubation times. Conversely, lower concentrations may require a longer duration to achieve the desired effect. It is crucial to perform a dose-response experiment to determine the optimal concentration that induces the desired effect in your specific cell line while minimizing cytotoxicity to non-cancerous control cells.
Q6: Is the binding of this compound to CRM1 reversible?
The binding of this compound to the Cys528 residue of CRM1 is described as a slowly reversible covalent interaction. This means that while the bond is strong, it is not permanent. Wash-out experiments can be performed to study the duration of target engagement and the subsequent cellular response after the removal of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant apoptosis observed at 72 hours. | 1. Suboptimal this compound Concentration: The concentration may be too low for the specific cell line. 2. Cell Line Resistance: The cell line may be inherently resistant or have acquired resistance to this compound. 3. Insensitive Apoptosis Assay: The chosen assay may not be sensitive enough to detect apoptosis at the selected time point. | 1. Perform a Dose-Response Curve: Determine the IC50 value for your cell line to ensure you are using an appropriate concentration. 2. Time-Course Experiment: Analyze apoptosis at earlier time points (e.g., 24, 48 hours) as the peak apoptotic response may have already occurred. 3. Use a More Sensitive Assay: Consider using a combination of apoptosis assays (e.g., Annexin V/PI staining and a caspase activity assay). |
| High cytotoxicity in non-cancerous control cells. | 1. Concentration Too High: Even with a therapeutic window, high concentrations of this compound can affect normal cells. 2. Prolonged Exposure: Continuous long-term exposure can lead to off-target toxicity. | 1. Optimize Concentration: Perform a dose-response experiment to find a concentration that is selectively toxic to cancer cells. 2. Reduce Incubation Time: For some cancer cell lines, shorter exposures (e.g., 1-4 hours) can be sufficient to induce apoptosis. |
| Decreased efficacy of this compound over time in continuous culture. | 1. Acquired Resistance: Prolonged exposure can lead to the selection of resistant cell populations. A common mechanism is a mutation in the XPO1 gene at the Cys528 residue. 2. Degradation of this compound: Improper storage or handling of the compound can lead to reduced activity. | 1. Confirm Resistance: Compare the IC50 of the current cell line with the parental line. Sequence the XPO1 gene to check for mutations. 2. Check Compound Integrity: Use a fresh aliquot of this compound and ensure it is stored correctly at -20°C or -80°C. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect the response to treatment. 2. Inconsistent Compound Preparation: Variations in dissolving and diluting the compound can lead to different effective concentrations. | 1. Standardize Cell Culture Protocols: Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase at the time of treatment. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | Acute Myeloid Leukemia | 100 - 500 |
| HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | T-cell Acute Lymphoblastic Leukemia | 16 - 395 |
| Z138 | Mantle Cell Lymphoma | 18 |
| JVM-2 | Mantle Cell Lymphoma | 141 |
| MINO | Mantle Cell Lymphoma | 132 |
| Jeko-1 | Mantle Cell Lymphoma | 144 |
Data compiled from multiple sources.
Table 2: Time-Dependent Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration | Duration | Observed Effect |
| Jurkat | 30 nM | 6 hours | 69% Annexin V positive cells |
| MOLT-4 | 120 nM | 13 hours | 48% Annexin V positive cells |
| Z138 | 50, 100, 200 nM | 24, 48, 72, 96 hours | Time-dependent decrease in cell growth |
| Various MCL lines | Varies | 48 hours | G1 phase accumulation |
Experimental Protocols
1. Cell Viability Assay (WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
WST-1 Addition: Add WST-1 reagent to each well according to the manufacturer's protocol.
-
Absorbance Measurement: Incubate for 1-4 hours and then measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the intended time course (e.g., 6, 12, 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
3. Western Blot for Nuclear Accumulation of TSPs
-
Cell Treatment: Treat cells with this compound for a short duration (e.g., 1-4 hours).
-
Subcellular Fractionation: Perform subcellular fractionation to separate nuclear and cytoplasmic extracts using a commercially available kit or a dounce homogenizer.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Immunoblotting: Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the TSP of interest (e.g., p53, FOXO3a) and cellular compartment markers (e.g., Histone H3 for nuclear, Tubulin for cytoplasmic).
Visualizations
References
KPT-185 Technical Support Center: Troubleshooting Unexpected Experimental Outcomes
Welcome to the KPT-185 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected outcomes during experiments with the selective inhibitor of nuclear export (SINE), this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective, irreversible inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] It functions by covalently binding to the cysteine 528 (Cys528) residue within the cargo-binding pocket of XPO1.[1][2] This action blocks the transport of various tumor suppressor proteins (TSPs) and other growth-regulatory proteins from the nucleus to the cytoplasm.[1] The resulting nuclear accumulation and activation of TSPs, such as p53, p21, and Rb, leads to cell cycle arrest and apoptosis in cancer cells.[1]
Q2: I'm not observing the expected level of cytotoxicity in my cancer cell line. What are the potential causes?
Several factors could contribute to a lack of expected cytotoxicity. These can be broadly categorized as issues with the compound or cell line-specific resistance.
-
Compound Integrity: Ensure your this compound stock solution is stored correctly and has not degraded. It is recommended to test a fresh dilution on a sensitive control cell line to confirm its activity.
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line.
-
Acquired Resistance: Your cell line may have developed resistance to this compound. The most common mechanism is a mutation in the XPO1 gene at the Cys528 residue, which prevents the covalent binding of the inhibitor.
-
Alterations in Downstream Signaling: Cancer cells can develop resistance by modulating signaling pathways downstream of XPO1 inhibition, such as upregulating anti-apoptotic proteins.
Q3: My this compound treated cells are showing cell cycle arrest but limited apoptosis. Is this normal?
Yes, this can be an expected outcome in certain cell lines. This compound is known to induce both cell cycle arrest, primarily at the G1 phase, and apoptosis. The extent to which each occurs can be cell-type dependent. For example, in MOLT-4 T-ALL cells, this compound treatment leads to a significant increase in the G1 fraction of cells. If apoptosis is the desired outcome, consider combination therapies, as this compound has been shown to synergize with other agents.
Q4: Are the effects of this compound always dependent on p53?
No, this compound can exert its anti-cancer effects through both p53-dependent and p53-independent pathways. While this compound can lead to the nuclear accumulation of p53 and the activation of its downstream targets like p21, studies in mantle cell lymphoma (MCL) and other cancers have demonstrated its efficacy in cell lines with mutated or null p53. In such cases, the anti-tumor activity is mediated by the nuclear retention of other tumor suppressors and cell cycle regulators.
Q5: I am observing unexpected off-target effects. What could be the cause?
While this compound is considered a selective inhibitor of XPO1, off-target effects, though not extensively reported, cannot be entirely ruled out. If you observe unexpected phenotypes, it is crucial to:
-
Confirm On-Target Effect: Verify the nuclear accumulation of known XPO1 cargo proteins (e.g., p53, IκBα) via immunofluorescence or western blotting of nuclear and cytoplasmic fractions.
-
Consider Cell Context: The cellular context, including the expression levels of various proteins and the status of different signaling pathways, can influence the response to this compound.
-
Review Literature for Similar Findings: Investigate if similar unexpected effects have been reported in comparable experimental systems.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value
Potential Causes:
-
Degraded this compound stock.
-
Inaccurate concentration of this compound.
-
Intrinsic or acquired resistance of the cell line.
-
Suboptimal experimental conditions (e.g., cell seeding density, incubation time).
Troubleshooting Steps:
-
Validate this compound Activity: Test your current this compound stock on a known sensitive cell line to confirm its potency.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Optimize Assay Conditions:
-
Ensure a consistent and optimal cell seeding density.
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
-
Investigate Resistance:
-
If resistance is suspected, perform sequencing of the XPO1 gene to check for mutations at the Cys528 residue.
-
Analyze downstream signaling pathways that may be altered in your cell line, such as the NF-κB or anti-apoptotic pathways.
-
Issue 2: Inconsistent Results Between Experiments
Potential Causes:
-
Variability in cell culture conditions (e.g., passage number, confluency).
-
Inconsistent this compound preparation.
-
Variability in assay performance.
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.
-
Standardize Compound Handling: Prepare a large batch of this compound stock solution, aliquot it, and store it at -20°C or below. Use a fresh aliquot for each experiment.
-
Include Proper Controls: Always include positive and negative controls in your assays. A sensitive cell line can serve as a positive control for this compound activity.
-
Ensure Assay Robustness: Validate your assays for reproducibility and accuracy.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| NHL Cell Lines (median) | Non-Hodgkin's Lymphoma | ~25 | |
| AML Cell Lines | Acute Myeloid Leukemia | 100 - 500 | |
| T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | 16 - 395 | |
| MM Cell Lines | Multiple Myeloma | 5 - 100 (proliferation), 20 - 120 (viability) | |
| MCL Cell Lines | Mantle Cell Lymphoma | 18 - 144 (growth), 62 - 917 (apoptosis) |
Experimental Protocols
Cell Viability Assay (WST-1 or MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for 24, 48, or 72 hours. Include a DMSO-treated control.
-
Reagent Addition: Add WST-1 or MTS reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plates for a specified time (typically 1-4 hours) at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control and determine the IC50 value.
Western Blotting for Nuclear/Cytoplasmic Fractionation
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Lysis and Fractionation: Use a commercial nuclear/cytoplasmic extraction kit or a well-established protocol to separate the nuclear and cytoplasmic fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody against the protein of interest (e.g., p53, XPO1).
-
Use antibodies against cytoplasmic (e.g., HSP90) and nuclear (e.g., Histone H3) markers to verify the purity of the fractions.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for high this compound IC50 values.
Caption: Experimental workflow for a cell viability assay.
References
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of XPO1 Inhibitors: KPT-185 versus Selinexor (KPT-330)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two potent selective inhibitors of nuclear export (SINE), KPT-185 and its clinical analog, Selinexor (KPT-330). Both compounds target the nuclear export protein Exportin 1 (XPO1), a crucial component in the transport of tumor suppressor proteins (TSPs) and other growth-regulating proteins from the nucleus to the cytoplasm.[1] By inhibiting XPO1, this compound and Selinexor induce the nuclear retention and accumulation of TSPs, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1] While they share a common mechanism, Selinexor was developed as a clinical candidate with improved pharmacokinetic properties for in vivo and human clinical studies.[1] This guide summarizes key experimental data to inform research and development decisions.
Mechanism of Action: Targeting Nuclear Export
This compound and Selinexor function by covalently binding to a cysteine residue (Cys528) within the cargo-binding groove of XPO1.[1] This irreversible binding obstructs the interaction between XPO1 and its cargo proteins, effectively halting their export from the nucleus. The consequent nuclear accumulation of tumor suppressor proteins, such as p53, p21, and IκB, restores their tumor-suppressing functions.[1]
Caption: Mechanism of action of this compound and Selinexor.
Comparative In Vitro Efficacy
Both this compound and Selinexor have demonstrated potent anti-proliferative activity across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for the in vitro potency of a compound. The following table summarizes the IC50 values for this compound and Selinexor in various cancer cell lines as reported in preclinical studies. It is important to exercise caution when directly comparing IC50 values across different studies due to potential variations in experimental conditions.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference(s) |
| Multiple Myeloma | ||||
| RPMI-8226 | Multiple Myeloma | Selinexor | 47 | |
| U-266 | Multiple Myeloma | Selinexor | 63 | |
| Leukemia | ||||
| MV4-11 | Acute Myeloid Leukemia (AML) | This compound | 100-500 | |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | This compound | 100-500 | |
| OCI/AML3 | Acute Myeloid Leukemia (AML) | This compound | 100-500 | |
| MOLM-13 | Acute Myeloid Leukemia (AML) | This compound | 100-500 | |
| KG1a | Acute Myeloid Leukemia (AML) | This compound | 100-500 | |
| THP-1 | Acute Myeloid Leukemia (AML) | This compound | 100-500 | |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | This compound | 16-395 | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | This compound | 16-395 | |
| HPB-ALL | T-cell Acute Lymphoblastic Leukemia (T-ALL) | This compound | 16-395 | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia (T-ALL) | This compound | 16-395 | |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | This compound | 16-395 | |
| LOUCY | T-cell Acute Lymphoblastic Leukemia (T-ALL) | This compound | 16-395 | |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Selinexor | 34-203 | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Selinexor | 34-203 | |
| HBP-ALL | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Selinexor | 34-203 | |
| KOPTK-1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Selinexor | 34-203 | |
| SKW-3 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Selinexor | 34-203 | |
| DND-41 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Selinexor | 34-203 | |
| Lymphoma | ||||
| Z138 | Mantle Cell Lymphoma (MCL) | This compound | 18 | |
| JVM-2 | Mantle Cell Lymphoma (MCL) | This compound | 141 | |
| MINO | Mantle Cell Lymphoma (MCL) | This compound | 132 | |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | This compound | 144 | |
| Breast Cancer | ||||
| TNBC cell lines | Triple-Negative Breast Cancer | Selinexor | median 44 (11-550) | |
| ER+ cell lines | Estrogen Receptor-Positive Breast Cancer | Selinexor | >1000 (40->1000) | |
| Sarcoma | ||||
| ASPS-KY | Alveolar Soft Part Sarcoma | Selinexor | 10,000 | |
| Esophageal Cancer | ||||
| ECA109 | Esophageal Squamous Cell Carcinoma | Selinexor | 900 |
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol provides a general guideline for assessing cell viability using a WST-1 assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or Selinexor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader. The reference wavelength is typically 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot the results to determine the IC50 value.
Caption: A generalized workflow for a cell viability assay.
Apoptosis Assay (Annexin V Staining)
This protocol outlines a general procedure for detecting apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Selinexor for the specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add more 1X binding buffer and analyze the cells by flow cytometry within one hour.
Summary and Conclusion
Both this compound and Selinexor (KPT-330) are highly effective inhibitors of XPO1 with potent anti-cancer activity demonstrated in a wide array of preclinical models. This compound has been a valuable tool for foundational in vitro studies, while Selinexor has shown significant efficacy in vivo and has progressed to clinical use. The choice between these compounds for research purposes will depend on the specific experimental context. This compound remains a relevant tool for in vitro mechanistic studies, whereas Selinexor is the compound of choice for in vivo and translational research. The data presented in this guide provides a basis for further investigation into the therapeutic potential of these novel anti-cancer agents.
References
In Vivo Validation of KPT-185's Anti-Tumor Activity: A Comparative Guide to CRM1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of KPT-185 and its orally bioavailable analogs, primarily Selinexor (KPT-330), with other relevant CRM1 inhibitors. The data presented is compiled from preclinical studies to support research and drug development decisions in the field of oncology.
This compound is a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] CRM1 is a crucial nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs) and growth regulatory proteins from the nucleus to the cytoplasm.[2] In many cancers, CRM1 is overexpressed, leading to the functional inactivation of TSPs and promoting uncontrolled cell growth.[3] this compound and its analogs, known as Selective Inhibitor of Nuclear Export (SINE) compounds, covalently bind to a cysteine residue (Cys528) in the cargo-binding groove of CRM1.[4] This action blocks the nuclear export of TSPs like p53, p21, and IκB, restoring their tumor-suppressive functions and ultimately leading to cell cycle arrest and apoptosis in cancer cells.[3]
While highly effective in vitro, this compound exhibits unfavorable pharmacokinetic properties for in vivo applications. Consequently, research has focused on its orally bioavailable analogs, such as Selinexor (KPT-330) and KPT-276, which have been extensively studied in animal models. This guide will focus on the in vivo validation of these more clinically relevant compounds, with comparisons to the first-generation CRM1 inhibitor, Leptomycin B.
Comparative In Vivo Efficacy of CRM1 Inhibitors
The following tables summarize the in vivo anti-tumor efficacy of this compound's orally bioavailable analogs and Leptomycin B across various cancer models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Selinexor (KPT-330) | Alveolar Soft Part Sarcoma (ASPS) Xenograft (ASPS-KY) | Mice | 10 mg/kg, p.o., 3x/week | 70% | |
| Alveolar Soft Part Sarcoma (ASPS) Xenograft (ASPS-KY) | Mice | 20 mg/kg, p.o., 3x/week | 80% | ||
| Chordoma Patient-Derived Xenografts (PDX) | Mice | Not specified | 78-92% (in combination with abemaciclib) | ||
| KRAS-mutant Lung Adenocarcinoma PDX | Mice | 10 mg/kg, p.o., 3x/week | Significant tumor growth reduction | ||
| Triple-Negative Breast Cancer (TNBC) PDX | Mice | 12.5 mg/kg, p.o., 1-2x/week | T/C ratio <40% | ||
| KPT-276 | Non-Small Cell Lung Cancer (NSCLC) Xenograft (H1975) | NOD-SCID Mice | 100 mg/kg, p.o., 3x/week for 3 weeks | Significant inhibition of tumor growth | |
| Multiple Myeloma Xenograft (MM1.S) | Mice | Not specified | 40% decrease in tumor volume within 12 days | ||
| Non-Hodgkin's Lymphoma Xenograft (Jeko-1) | NOD/SCID Mice | 100 mg/kg, p.o., 3x/week | Marked activity against established tumors | ||
| Leptomycin B | Various Xenograft Models | Mice | Not specified | Modest efficacy with significant toxicity |
T/C Ratio: Treatment/Control ratio, a measure of tumor growth inhibition where a lower value indicates greater efficacy.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of in vivo validation, the following diagrams are provided.
Caption: Mechanism of action of this compound analogs in blocking CRM1-mediated nuclear export.
Caption: A generalized workflow for in vivo validation of this compound analog anti-tumor activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. The following provides a generalized yet detailed protocol for a xenograft model used to evaluate the anti-tumor activity of this compound analogs.
Objective: To evaluate the in vivo anti-tumor efficacy of an orally bioavailable this compound analog (e.g., Selinexor) in a subcutaneous xenograft mouse model.
Materials:
-
Orally bioavailable this compound analog (e.g., Selinexor, KPT-276)
-
Vehicle for reconstitution (e.g., 0.5% methylcellulose, or a solution of 0.6% Pluronic F-68 and 0.6% PVP K-29/32 in sterile water)
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice)
-
Matrigel (optional)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Oral gavage needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Animal scale
Procedure:
-
Cell Culture and Preparation:
-
The selected human cancer cell line is cultured under standard conditions in its recommended growth medium.
-
Cells are harvested during the exponential growth phase.
-
Cells are washed with sterile PBS and resuspended in either PBS or a PBS/Matrigel mixture at a concentration of 0.5-2 million cells per 100-200 µL.
-
-
Tumor Implantation:
-
Mice are anesthetized.
-
The cell suspension is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control (vehicle) groups.
-
-
Drug Preparation and Administration:
-
The this compound analog is freshly prepared in the appropriate vehicle on each day of dosing.
-
The compound or vehicle is administered to the respective groups via oral gavage at the predetermined dosage and schedule (e.g., 10 mg/kg, 3 times per week).
-
-
Efficacy and Toxicity Monitoring:
-
Tumor volume and body weight of the mice are measured regularly throughout the study.
-
Animals are monitored for any signs of toxicity, such as significant weight loss (>15-20%), changes in appearance (piloerection, hunched posture), or behavioral changes (lethargy).
-
-
Endpoint and Analysis:
-
The study is concluded when tumors in the control group reach a specified size or after a predetermined duration.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry for pharmacodynamic markers (e.g., nuclear localization of TSPs) or Western blotting.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC).
Conclusion
The in vivo validation of this compound's anti-tumor activity has been successfully demonstrated through its orally bioavailable analogs, most notably Selinexor. These compounds show significant efficacy in a variety of preclinical cancer models, inhibiting tumor growth and prolonging survival. The mechanism of action, centered on the inhibition of CRM1-mediated nuclear export, provides a strong rationale for their therapeutic potential. In contrast, the first-generation CRM1 inhibitor, Leptomycin B, while potent, is limited by its in vivo toxicity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on this promising class of anti-cancer agents.
References
A Comparative Analysis of KPT-185 and Eltanexor (KPT-8602): First and Second-Generation XPO1 Inhibitors
In the landscape of targeted cancer therapy, the inhibition of nuclear export has emerged as a promising strategy. At the forefront of this approach are the Selective Inhibitor of Nuclear Export (SINE) compounds, which primarily target Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1). This guide provides a detailed comparative analysis of two key SINE compounds: KPT-185, a foundational research tool, and its second-generation successor, Eltanexor (KPT-8602), a clinical-stage agent. Both molecules function by blocking the nuclear export of tumor suppressor proteins (TSPs) and other growth-regulatory proteins, leading to their accumulation in the nucleus and subsequent induction of apoptosis in cancer cells.[1][2]
Mechanism of Action: A Shared Target
Both this compound and Eltanexor are potent, orally bioavailable inhibitors of XPO1.[3][4] They form a covalent bond with the cysteine 528 residue within the cargo-binding pocket of XPO1, thereby preventing the transport of cargo proteins like p53, p73, BRCA1/2, and FOXO from the nucleus to the cytoplasm.[1] In many cancer types, XPO1 is overexpressed, leading to the functional inactivation of these TSPs through their mislocalization in the cytoplasm. By inhibiting XPO1, this compound and Eltanexor restore the nuclear localization and tumor-suppressing functions of these proteins, ultimately triggering cell cycle arrest and apoptosis in malignant cells.
Comparative Efficacy and Development Status
While sharing a common mechanism, this compound and Eltanexor differ significantly in their developmental trajectory and preclinical/clinical profiles. This compound is primarily utilized as a research tool in preclinical in vitro studies due to its potent activity but less favorable pharmacokinetic properties for in vivo applications. In contrast, Eltanexor was developed as a second-generation SINE compound with an improved tolerability profile, making it more suitable for clinical investigation.
In Vitro Anti-Proliferative Activity
Both compounds have demonstrated potent anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Cancer Type | Cell Line(s) | IC50 (nM) | Reference |
| This compound | Acute Myeloid Leukemia (AML) | MV4-11, OCI-AML3 | 100 - 500 | |
| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | ~25 (median) | ||
| Mantle Cell Lymphoma (MCL) | Z138, JVM-2, MINO, Jeko-1 | Dose- and time-dependent inhibition | ||
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 - 395 | ||
| Eltanexor (KPT-8602) | Acute Myeloid Leukemia (AML) | 10 AML cell lines | 20 - 211 | |
| Leukemia | Panel of leukemic cell lines | 25 - 145 (EC50) |
Preclinical and Clinical Observations
Eltanexor has undergone more extensive in vivo and clinical evaluation compared to this compound. A key distinguishing feature of Eltanexor is its significantly reduced penetration of the blood-brain barrier, which is approximately 30-fold less than that of the first-generation SINE compound, selinexor. This characteristic is believed to contribute to its improved tolerability profile, with reduced central nervous system (CNS)-mediated side effects such as anorexia, malaise, and weight loss observed in preclinical toxicology studies in rats and monkeys. This allows for more frequent dosing and a longer duration of exposure at higher levels.
Preclinical studies in animal models have demonstrated Eltanexor's potent anti-leukemic activity and superior tolerability in acute myeloid leukemia (AML) patient-derived xenograft (PDX) models. It has shown the ability to nearly eliminate human AML cells and prolong survival in these models, while being minimally toxic to normal hematopoietic stem and progenitor cells.
Clinically, Eltanexor has been evaluated in Phase 1/2 studies for various hematological malignancies and solid tumors, including multiple myeloma, myelodysplastic syndromes, and metastatic castration-resistant prostate cancer. These trials have shown that Eltanexor is generally well-tolerated and demonstrates promising anti-tumor activity.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and Eltanexor involves the inhibition of the XPO1-mediated nuclear export pathway, leading to the nuclear retention of tumor suppressor proteins and subsequent cell cycle arrest and apoptosis.
References
The Synergistic Potential of KPT-185 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185, a selective inhibitor of nuclear export (SINE), represents a promising therapeutic agent in oncology. By targeting Exportin-1 (XPO1/CRM1), this compound effectively blocks the transport of tumor suppressor proteins (TSPs) from the nucleus to the cytoplasm, leading to their nuclear accumulation and reactivation. This mechanism not only induces apoptosis in cancer cells but also sensitizes them to the cytotoxic effects of conventional anticancer agents. This guide provides a comparative analysis of the synergistic effects of this compound in combination with other widely used chemotherapeutic drugs, supported by preclinical data. The information presented herein is based on studies of this compound and its close, orally bioavailable analog, selinexor (KPT-330), which shares the same mechanism of action.
Mechanism of Synergy
This compound's primary target, XPO1, is overexpressed in many cancers and facilitates the nuclear export of major TSPs such as p53, p21, and Rb. By inhibiting XPO1, this compound forces the nuclear retention of these proteins, thereby promoting cell cycle arrest and apoptosis in malignant cells.[1] When combined with DNA-damaging agents like doxorubicin or topoisomerase inhibitors like topotecan, this compound's ability to keep TSPs such as p53 in the nucleus enhances the cellular response to DNA damage, leading to a synergistic increase in cancer cell death. Similarly, in combination with microtubule-stabilizing agents like paclitaxel, the restoration of nuclear TSP function can augment the induction of apoptosis. In hematological malignancies, the combination of this compound or its analogs with agents like cytarabine has shown at least additive effects, contributing to prolonged survival in preclinical models.[2]
Quantitative Analysis of Synergistic Effects
Table 1: Synergistic Effects of this compound/Analogs with Doxorubicin
| Cell Line | Cancer Type | Combination Index (CI) | Observations |
| Canine Lymphoma Cell Lines (GL-1, UL-1) | Lymphoma | Consistently < 1 | Robust and reproducible synergy observed.[3] |
| Ovarian Carcinoma (A2780) | Ovarian Cancer | Synergistic Effect | Sequential combination therapy showed a synergistic effect.[4] |
Table 2: Synergistic Effects of this compound/Analogs with Paclitaxel
| Cell Line | Cancer Type | Combination Index (CI) | Observations |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Synergistic Activity | Preclinical models suggest synergistic activity.[1] |
| Endometrial Cancer Cell Lines | Endometrial Cancer | Synergistic Activity | Preclinical data supports synergistic interactions. |
Table 3: Synergistic Effects of this compound/Analogs with Cytarabine
| Cell Line | Cancer Type | Combination Effect | Observations |
| Acute Promyelocytic Leukemia (APL) | AML | Additive Effects | Combination therapy showed additive effects on inhibiting cell proliferation in vitro. |
| Acute Myeloid Leukemia (AML) | AML | Synergistic Combination | In vitro studies suggest a potent and synergistic drug combination. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergistic findings. Below are protocols for key experiments cited in the evaluation of this compound combination therapies.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat cells with various concentrations of this compound, the combination agent, or the combination of both at a fixed ratio for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and calculate the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the respective drug combinations as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Immunoblotting
This technique is used to detect specific proteins in a sample and assess the effect of drug treatment on their expression levels.
-
Protein Extraction: Following drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., XPO1, p53, cleaved caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Signaling Pathway of this compound Synergy
Caption: Mechanism of this compound synergistic action.
Experimental Workflow for Assessing Synergy
References
- 1. A Phase I Open-label Study of Selinexor with Paclitaxel and Carboplatin in Patients with Advanced Ovarian or Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic effect of the combination therapy on ovarian cancer cells under microfluidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
KPT-185 Target Engagement in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KPT-185's performance in validating target engagement within preclinical models against other selective inhibitors of nuclear export (SINEs). Supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their preclinical studies.
Introduction to this compound and CRM1 Inhibition
This compound is a potent, selective, and irreversible inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] CRM1 is a crucial nuclear export protein responsible for transporting over 200 cargo proteins, including the majority of tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[3][4][5] In many cancer types, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of TSPs, thereby promoting uncontrolled cell proliferation and survival.
This compound and other SINEs, such as Selinexor (KPT-330), Eltanexor (KPT-8602), and Verdinexor (KPT-335), exert their anticancer effects by covalently binding to a critical cysteine residue (Cys528) in the cargo-binding groove of CRM1. This irreversible binding blocks the nuclear export of TSPs, leading to their accumulation in the nucleus, restoration of their tumor-suppressive functions, and subsequent cell cycle arrest and apoptosis in cancer cells. While this compound is a powerful tool for in vitro studies, its poor pharmacokinetic properties make it less suitable for in vivo applications. Its analogs, Selinexor and Eltanexor, were developed with improved oral bioavailability for in vivo and clinical use. Verdinexor has been specifically developed for veterinary oncology.
Comparative In Vitro Efficacy of CRM1 Inhibitors
The anti-proliferative activity of this compound and its alternatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Cell Line | Cancer Type | This compound IC50 (nM) | Selinexor (KPT-330) IC50 (nM) | Eltanexor (KPT-8602) IC50 (nM) | Verdinexor (KPT-335) IC50 (nM) |
| T-ALL cell lines (average of 14 lines) | T-cell Acute Lymphoblastic Leukemia | 16-395 | - | - | - |
| Glioblastoma neurosphere cultures (average of 7 lines) | Glioblastoma | - | 6-354 | - | - |
| Non-Small Cell Lung Cancer cell lines (average of 6 lines) | Non-Small Cell Lung Cancer | 50-1500 | - | - | - |
| Chronic Lymphocytic Leukemia cells | Chronic Lymphocytic Leukemia | ~100-200 (time-dependent) | - | - | - |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a summary from multiple sources and should be interpreted with caution when making direct comparisons.
Comparative In Vivo Preclinical Data
Validating target engagement and assessing the efficacy of CRM1 inhibitors in vivo is critical for preclinical development. Due to its unfavorable pharmacokinetic profile, this compound is not typically used in animal studies. In contrast, its orally bioavailable analogs, Selinexor, Eltanexor, and Verdinexor, have been more extensively studied in preclinical models.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key In Vivo Findings | Reference |
| Selinexor (KPT-330) | Orthotopic Patient-Derived Xenograft (PDX) | Glioblastoma | Oral gavage | Significantly suppressed tumor growth and prolonged animal survival. | |
| KPT-276 (analog of this compound) | Orthotopic PDX | Glioblastoma | Oral gavage | Significantly suppressed tumor growth and prolonged animal survival. | |
| KPT-251 (analog of this compound) | Mouse model of CLL | Chronic Lymphocytic Leukemia | 75 mg/kg | Prolonged survival compared to vehicle and fludarabine. | |
| Eltanexor (KPT-8602) | - | - | - | Preclinical studies show it has minimal brain penetration, potentially reducing neurological side effects while maintaining potent anti-tumor activity. | |
| Verdinexor (KPT-335) | Canine models | Lymphoma | Oral | Demonstrates clinical activity in dogs with lymphoma. |
Experimental Protocols for Validating Target Engagement
Accurate and reproducible experimental methods are essential for validating the engagement of this compound and other CRM1 inhibitors with their target.
Western Blotting for Nuclear and Cytoplasmic Fractionation
This method is used to determine the subcellular localization of CRM1 cargo proteins, such as p53, which are expected to accumulate in the nucleus following CRM1 inhibition.
Protocol:
-
Cell Lysis and Fractionation:
-
Treat cells with this compound or an alternative inhibitor at the desired concentration and duration.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors).
-
Incubate on ice to allow cells to swell.
-
Add a mild detergent (e.g., NP-40 or Triton X-100) and vortex briefly to lyse the cell membrane.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet with the lysis buffer.
-
Lyse the nuclear pellet with a nuclear extraction buffer (containing a higher salt concentration and stronger detergents).
-
Centrifuge to remove nuclear debris. The supernatant is the nuclear fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target cargo protein (e.g., anti-p53) and loading controls for each fraction (e.g., anti-tubulin for cytoplasm and anti-lamin B1 or anti-histone H3 for the nucleus).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative abundance of the target protein in the nuclear and cytoplasmic fractions. An increase in the nuclear-to-cytoplasmic ratio of a known TSP is indicative of CRM1 target engagement.
-
Immunofluorescence for Visualization of Nuclear Localization
Immunofluorescence provides a visual confirmation of the nuclear accumulation of CRM1 cargo proteins.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a petri dish.
-
Treat cells with this compound or an alternative inhibitor.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes to allow antibodies to access intracellular antigens.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Incubate with the primary antibody against the target cargo protein (e.g., anti-p53) diluted in the blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in the blocking solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells with PBS.
-
Counterstain the nuclei with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole).
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the fluorescent signals for the target protein and the nucleus.
-
Analyze the images to assess the subcellular localization of the target protein. Nuclear accumulation will be observed as an increased co-localization of the protein's signal with the DAPI signal.
-
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the core concepts of CRM1 inhibition and the experimental workflow for its validation.
Caption: Mechanism of CRM1-mediated nuclear export and its inhibition by this compound.
Caption: Experimental workflow for validating this compound target engagement.
Conclusion
This compound is a foundational tool for the in vitro study of CRM1 inhibition, demonstrating potent activity across a variety of cancer cell lines. For in vivo preclinical studies, its orally bioavailable analogs, Selinexor and Eltanexor, provide effective alternatives with demonstrated anti-tumor efficacy. The selection of a specific CRM1 inhibitor should be guided by the experimental context, with this compound being ideal for mechanistic in vitro studies and its analogs being more suitable for translational and in vivo research. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to validate target engagement and explore the therapeutic potential of this promising class of anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective inhibitors of nuclear export avert progression in preclinical models of inflammatory demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of KPT-185 and KPT-335 (Verdinexor) in Canine Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of two prominent Selective Inhibitor of Nuclear Export (SINE) compounds, KPT-185 and KPT-335 (Verdinexor), against various canine cancer cell lines. This document summarizes key experimental findings, details methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to SINE Compounds in Canine Oncology
Selective Inhibitors of Nuclear Export (SINE) are a class of small molecules that target Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] XPO1 is a key nuclear transport protein responsible for exporting over 200 cargo proteins, including major tumor suppressor proteins (TSPs) like p53, from the nucleus to the cytoplasm.[1][2] In many cancers, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these TSPs, which in turn promotes unchecked cell proliferation and survival.[1][3]
This compound and KPT-335 (Verdinexor) are two such SINE compounds that have been investigated for their therapeutic potential in canine cancers. They work by binding to a cysteine residue (Cys528) in the cargo-binding pocket of XPO1, thereby blocking the export of TSPs and other growth-regulatory proteins. This forces the nuclear retention and activation of TSPs, ultimately leading to cell cycle arrest and apoptosis in cancer cells. Verdinexor (KPT-335) is an orally bioavailable compound that has been evaluated in clinical trials for dogs with cancer, while this compound, one of the most potent SINE compounds, is more suited for in vitro studies due to limited oral bioavailability.
Quantitative Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound and KPT-335 across a range of canine cancer cell lines, as determined by various in vitro studies. Lower IC50 values indicate higher potency.
Table 1: IC50 Values of this compound in Canine Cancer Cell Lines
| Cell Line/Tumor Type | IC50 (nM) | Reference |
| Primary Canine DLBCL | 13.3 ± 6.2 |
DLBCL: Diffuse Large B-cell Lymphoma
Table 2: IC50 Values of KPT-335 (Verdinexor) in Canine Cancer Cell Lines
| Cell Line/Tumor Type | IC50 (nM) | Reference |
| OCI-Ly3 (Human DLBCL) | 2.1 ± 1.3 | |
| OCI-Ly10 (Human DLBCL) | 41.8 ± 21.0 | |
| CLBL1 (Canine DLBCL) | 8.5 ± 4.1 | |
| Canine Osteosarcoma | 21 - 74 | |
| Canine NHL | 2 - 42 | |
| Canine Lymphoma | 89.8 - 418 |
NHL: Non-Hodgkin Lymphoma. Note: Some studies report a range of IC50 values across multiple cell lines of the same cancer type.
Mechanism of Action and Cellular Effects
Both this compound and Verdinexor induce apoptosis (programmed cell death) in canine cancer cells. Studies have shown that treatment with these compounds leads to a significant increase in markers of both early (Annexin V) and late (propidium iodide) apoptosis. For example, treatment of canine melanoma cell lines with KPT-335 at concentrations of 0.1 µM and 1 µM resulted in a substantial increase in apoptosis compared to vehicle-treated cells.
Furthermore, inhibition of XPO1 by SINE compounds can lead to a compensatory upregulation of XPO1 mRNA, even as XPO1 protein levels decrease. This feedback mechanism is considered an on-target effect of the drug.
Signaling Pathway and Experimental Workflow
To better understand the mechanism and experimental evaluation of these compounds, the following diagrams are provided.
References
Unraveling Resistance: A Comparative Guide to Cross-Resistance Between KPT-185 and Other SINE Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-resistance profiles of Selective Inhibitor of Nuclear Export (SINE) compounds, with a focus on KPT-185. Supported by experimental data, this document delves into the mechanisms of resistance and offers detailed protocols for key assays, facilitating further investigation into this critical area of cancer research.
SINE compounds represent a novel class of anti-cancer agents that function by inhibiting Exportin 1 (XPO1), a key nuclear export protein. This inhibition leads to the nuclear accumulation of tumor suppressor proteins (TSPs), ultimately triggering apoptosis in cancer cells. This compound is a potent, early-generation SINE compound that has been instrumental in preclinical studies. However, as with many targeted therapies, the development of resistance is a significant clinical challenge. Understanding the cross-resistance patterns between this compound and other SINE compounds, such as the clinical-stage drug Selinexor (KPT-330), is crucial for developing effective second-line treatment strategies.
Quantitative Data Summary
Studies on human fibrosarcoma HT1080 cells rendered resistant to this compound have demonstrated significant cross-resistance to other SINE compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of different SINE compounds against both the parental (sensitive) and this compound resistant cell lines.
| Compound | Parental HT1080 IC50 (µM) | This compound Resistant HT1080 IC50 (µM) | Fold Resistance |
| This compound | ~0.025 | >2.5 | >100 |
| KPT-330 (Selinexor) | 0.074 | 2.4 | ~33 |
| KPT-251 | 0.066 | 0.93 | ~14 |
| Leptomycin B (LMB) | 0.0003 | 0.0014 | ~4.7 |
Data synthesized from studies on HT1080 fibrosarcoma cells.[1]
This substantial increase in IC50 values for Selinexor and KPT-251 in this compound resistant cells highlights a shared mechanism of resistance. Interestingly, the resistance is not attributed to mutations in the Cys528 residue of XPO1, the covalent binding site for these inhibitors. Instead, it is associated with alterations in downstream signaling pathways.[1]
Signaling Pathways and Resistance Mechanisms
SINE compounds exert their anti-cancer effects by blocking the XPO1-mediated nuclear export of TSPs. The development of resistance to this compound involves the reprogramming of cellular signaling to bypass this blockade.
Caption: XPO1-mediated nuclear export and the mechanism of SINE compound inhibition and resistance.
Experimental Workflows
The generation and characterization of this compound resistant cell lines are fundamental to studying cross-resistance. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for generating and characterizing SINE compound-resistant cell lines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cross-resistance studies.
Generation of this compound Resistant Cell Lines[1]
-
Cell Culture: Begin with a parental cancer cell line sensitive to this compound (e.g., HT1080 human fibrosarcoma). Culture the cells in their recommended complete medium.
-
Initial Drug Exposure: Determine the initial IC50 of this compound for the parental cell line using a cell viability assay. Begin by culturing the cells in a medium containing this compound at a concentration equal to or slightly below the IC50.
-
Dose Escalation: Monitor the cells for growth. Once the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium. This process is typically carried out over several months.
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., >100-fold) than the initial IC50 of the parental line.
-
Maintenance: Maintain the resistant cell line in a culture medium containing the final selection concentration of this compound to preserve the resistant phenotype.
Cell Viability Assay (MTT Assay)[2][3]
-
Cell Seeding: Seed parental and resistant cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and other SINE compounds (e.g., Selinexor, KPT-251) in the culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Immunofluorescence for Nuclear Localization of TSPs
-
Cell Culture and Treatment: Grow parental and resistant cells on coverslips and treat them with this compound or other SINE compounds for a specified duration (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize them with a detergent such as Triton X-100 to allow antibody entry.
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the TSP of interest (e.g., p53, p21).
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Stain the nuclei with a DNA-binding dye like DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope to assess the subcellular localization of the TSP.
Western Blotting
-
Cell Lysis: Treat parental and resistant cells with SINE compounds, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding and then incubate it with primary antibodies against proteins of interest (e.g., XPO1, TSPs, apoptosis markers). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. This allows for the semi-quantitative analysis of protein expression levels.
References
Safety Operating Guide
Navigating the Safe Disposal of KPT-185: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential safety and logistical information for the proper disposal of KPT-185, a selective inhibitor of nuclear export (SINE). Adherence to these procedures is critical for operational excellence and mitigating potential hazards.
Key Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is the foundation of its safe handling and disposal. The following table summarizes the key quantitative data for this compound.[1][2][3]
| Property | Value |
| Molecular Formula | C₁₆H₁₆F₃N₃O₃ |
| Molecular Weight | 355.31 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | DMSO: 15 mg/mL |
| Storage (Solid) | 2 years at -20°C; 3 years at -20°C |
| Storage (in DMSO) | 2 weeks at 4°C; 6 months at -80°C; 1 year at -80°C |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol provides a detailed methodology for the safe handling and disposal of this compound waste in a laboratory setting. It is imperative to consult your institution's specific hazardous waste management guidelines and all applicable local, state, and federal regulations.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
2. Waste Categorization and Segregation: Proper segregation of waste is crucial. This compound waste should be categorized as follows:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as weigh boats, pipette tips, and microfuge tubes.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in DMSO).
-
Rinsate from decontaminating glassware or equipment that has come into contact with this compound.
-
-
Sharps Waste:
-
Needles, syringes, or other sharp objects contaminated with this compound.
-
3. Disposal Procedure:
-
Solid Waste Disposal:
-
Carefully collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Chemical Irritant," "Handle with Care").
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a glass or polyethylene bottle).
-
Do not mix with other incompatible waste streams.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., DMSO), and an approximate concentration of the active compound.
-
Store the container in secondary containment in a designated hazardous waste storage area.
-
-
Decontamination of Glassware and Surfaces:
-
Rinse any glassware or surfaces that have come into contact with this compound with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.
-
Collect the initial rinsate as hazardous liquid waste.
-
4. Emergency Procedures for Spills:
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using absorbent pads or granules.
-
For solid spills, carefully sweep the material to avoid generating dust and place it in the designated solid hazardous waste container.
-
For liquid spills, absorb the material and place the absorbent pads in the hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: A workflow diagram illustrating the key steps for the safe and compliant disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the most current regulatory guidelines for hazardous waste disposal.
References
Essential Safety and Logistical Guide for Handling KPT-185
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Experimental Use, and Disposal of the CRM1 Inhibitor KPT-185.
This guide provides critical, immediate safety and logistical information for the handling and use of this compound, a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1/XPO1). Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity.
Physicochemical and Efficacy Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆F₃N₃O₃ | [1][2] |
| Molecular Weight | 355.31 g/mol | [1][3][4] |
| Appearance | White to off-white solid | |
| Solubility | >17.8 mg/mL in DMSO | |
| IC₅₀ (AML cell lines) | 100-500 nM | |
| IC₅₀ (NHL cell lines) | ~25 nM |
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, stringent adherence to PPE protocols is mandatory when handling this compound. This includes all stages: preparation, administration, and disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free nitrile gloves compliant with ASTM D6978 standards. The outer glove should be removed immediately after handling and the inner glove upon leaving the work area. | Prevents skin contact and absorption. Double gloving provides an additional barrier and reduces the risk of contamination of the surrounding area. |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects against splashes and contamination of personal clothing. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of this compound solutions. |
| Face Protection | A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashes. | Provides a full-face barrier against splashes and aerosols. |
| Respiratory Protection | Not generally required when handling in a certified chemical fume hood or biological safety cabinet. In case of a large spill or when engineering controls are not available, a NIOSH-approved respirator (e.g., N95) may be necessary. | Minimizes the risk of inhalation of the powdered compound or aerosols. |
Operational Plan: From Receipt to Disposal
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Detailed Experimental Protocol: In Vitro Cell Viability Assay
This protocol provides a step-by-step guide for assessing the effect of this compound on the viability of cancer cell lines.
1. Stock Solution Preparation:
-
Under a certified chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolve the powder in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution; gentle warming in a 37°C water bath or sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C for long-term stability.
2. Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
3. This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 10 nM to 10 µM).
-
Remove the old medium from the 96-well plates and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-containing medium at the same concentration as the highest this compound treatment).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
4. Viability Assessment:
-
After the incubation period, assess cell viability using a preferred method, such as a WST-1 or MTT assay, following the manufacturer's instructions.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
5. Data Analysis:
-
Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
Mechanism of Action: CRM1 Inhibition
This compound is a Selective Inhibitor of Nuclear Export (SINE). Its primary target is the nuclear export protein CRM1 (also known as XPO1). In many cancer cells, CRM1 is overexpressed, leading to the increased export of tumor suppressor proteins (TSPs) and other growth-regulatory proteins from the nucleus to the cytoplasm, thereby inactivating them. This compound covalently binds to a cysteine residue (Cys528) in the cargo-binding pocket of CRM1, blocking the binding of cargo proteins and forcing their nuclear retention. This nuclear accumulation of TSPs, such as p53, leads to cell cycle arrest and apoptosis in cancer cells.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
